2-(3-Bromo-4-chlorophenyl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOHUCYEOZTHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855780 | |
| Record name | (3-Bromo-4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-80-1 | |
| Record name | (3-Bromo-4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromo-4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-4-chlorophenyl)acetic acid is a halogenated phenylacetic acid derivative. Phenylacetic acids and their analogues are important structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of a bromine atom at the 3-position and a chlorine atom at the 4-position of the phenyl ring offers unique electronic and steric properties that can be exploited in drug design and development. This guide outlines plausible synthetic routes and expected analytical characterization for this target compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | --INVALID-LINK-- |
| Molecular Weight | 249.49 g/mol | --INVALID-LINK-- |
| CAS Number | 90004-80-1 | --INVALID-LINK-- |
| Predicted XlogP | 2.7 | --INVALID-LINK-- |
| Predicted Density | 1.720 ± 0.06 g/cm³ | --INVALID-LINK-- |
Proposed Synthetic Routes
Two plausible and robust synthetic routes for the preparation of this compound are proposed: the Willgerodt-Kindler reaction and the Malonic Ester Synthesis.
Route 1: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide). This route begins with the commercially available or synthetically accessible 3-bromo-4-chloroacetophenone.
Caption: Proposed synthesis of this compound via the Willgerodt-Kindler reaction.
Experimental Protocol (Adapted from general procedures[1][2]):
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-chloroacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (typically 120-140 °C) and maintain for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) for an additional 8-12 hours to hydrolyze the thioamide intermediate.
-
Cool the mixture to room temperature and filter to remove any solid impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Acidification and Isolation: Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2, which will precipitate the crude carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis provides a reliable method for the preparation of carboxylic acids from alkyl halides. This route would commence with the synthesis of 3-bromo-4-chlorobenzyl bromide, followed by alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation.
Caption: Proposed synthesis of this compound via Malonic Ester Synthesis.
Experimental Protocol (Adapted from general procedures[3][4]):
-
Enolate Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.05 eq) in absolute ethanol to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.
-
Alkylation: Add a solution of 3-bromo-4-chlorobenzyl bromide (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Hydrolysis: After the alkylation is complete, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.
-
Continue to reflux for an additional 2-3 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Decarboxylation and Isolation: Dilute the residue with water and acidify to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
Gently heat the acidic solution to effect decarboxylation until the evolution of CO₂ ceases.
-
Cool the mixture to room temperature, and collect the precipitated crude product by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent to obtain pure this compound.
Characterization
The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.
| Technique | Expected Data |
| Melting Point | Expected to be a solid at room temperature. The melting point will be sharp for a pure compound. |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Three protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A singlet for the α-proton of the acetic acid moiety (δ ~3.6 ppm). A broad singlet for the carboxylic acid proton (δ >10 ppm). |
| ¹³C NMR | Aromatic region (δ 120-140 ppm): Six signals for the aromatic carbons, with chemical shifts influenced by the bromo and chloro substituents. A signal for the α-carbon of the acetic acid (δ ~40 ppm). A signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm). |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). A sharp C=O stretch for the carbonyl group (~1700 cm⁻¹). C-Br and C-Cl stretches in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General experimental workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed synthetic routes, based on the Willgerodt-Kindler reaction and malonic ester synthesis, are well-established and adaptable for this target molecule. The predicted characterization data, derived from analogous compounds, offers a reliable reference for experimental verification. The successful synthesis and characterization of this compound will provide a valuable building block for the development of novel therapeutic agents. It is imperative that the proposed methodologies are validated through rigorous experimentation.
References
Spectroscopic Analysis of 2-(3-Bromo-4-chlorophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 2-(3-Bromo-4-chlorophenyl)acetic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data. General experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are included to guide researchers in obtaining and interpreting data for this and similar compounds.
Spectroscopic Data
Mass Spectrometry (MS)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification and confirmation of the compound's molecular weight and potential fragmentation patterns in mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 248.93125 |
| [M+Na]⁺ | 270.91319 |
| [M-H]⁻ | 246.91669 |
| [M+NH₄]⁺ | 265.95779 |
| [M+K]⁺ | 286.88713 |
| [M+H-H₂O]⁺ | 230.92123 |
| [M+HCOO]⁻ | 292.92217 |
| [M+CH₃COO]⁻ | 306.93782 |
| [M]⁺ | 247.92342 |
| [M]⁻ | 247.92452 |
Data Source: PubChem CID 71463943
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). To ensure a clear solution, the sample may be sonicated or gently warmed. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the ¹H frequency.
-
Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for ¹H NMR), number of scans (e.g., 16 or 32 for sufficient signal-to-noise), and a relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative ratios of different protons.
-
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Dissolve 20-50 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Follow the same procedure as for ¹H NMR.
-
Data Acquisition:
-
Lock and shim the instrument as described for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[1][2]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).[3]
-
A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.
-
Acquire the FID.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR (Fourier transform, phasing, and baseline correction).
-
Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method for Solids
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized. For less volatile solids, a direct insertion probe may be used.
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize, often forming a molecular ion (M⁺) and a series of fragment ions.[6]
-
Mass Analysis: Accelerate the generated ions and pass them through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.[7]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the compound's structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
Caption: A flowchart illustrating the typical stages involved in the spectroscopic characterization of a chemical compound, from synthesis to structural elucidation.
References
In-Depth Technical Guide on the Physicochemical Properties of 2-(3-Bromo-4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 2-(3-Bromo-4-chlorophenyl)acetic acid (CAS No. 90004-80-1). The information herein is compiled to support research, drug discovery, and development activities by offering a centralized resource for this compound's fundamental characteristics. This document presents available quantitative data, outlines standard experimental protocols for property determination, and includes a workflow diagram for the physicochemical characterization process.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| Exact Mass | 247.924 Da | [1] |
| Melting Point | 95-97 °C | [2] |
| Density (Predicted) | 1.720 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [1] |
| Polar Surface Area (PSA) | 37.3 Ų | [1] |
| Partition Coefficient (XLogP3) | 2.7 | [1] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a compound like this compound are crucial for data verification and further research. The following sections describe standard experimental protocols.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound in a given solvent. For an acidic compound like this compound, this is a critical parameter influencing its solubility and absorption characteristics at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the stirred solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility
Solubility is a key factor in drug development, affecting bioavailability and formulation. Both kinetic and thermodynamic solubility are often measured.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
-
Equilibrium System Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: Shake-Flask Method
-
Solvent System: The two immiscible phases used are typically n-octanol (representing a lipid phase) and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The two solvents are pre-saturated with each other before the experiment.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Analysis: A sample is carefully taken from each phase, and the concentration of the compound is measured using an appropriate analytical method like HPLC-UV.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound, from initial assessment to detailed property determination.
References
An In-depth Technical Guide to 2-(3-Bromo-4-chlorophenyl)acetic acid (CAS: 90004-80-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-4-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. Halogenated phenylacetic acids are a significant class of compounds in organic synthesis, serving as versatile building blocks for more complex molecules. The presence of bromine and chlorine atoms on the phenyl ring enhances the chemical reactivity and modulates the biological properties of the molecule, making it a compound of interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Physicochemical and Spectroscopic Data
Limited experimental data is publicly available for this compound. The following tables summarize the available information.
| Identifier | Value | Source |
| CAS Number | 90004-80-1 | [1][2][3][4] |
| Molecular Formula | C8H6BrClO2 | [1][2][4][5] |
| Molecular Weight | 249.49 g/mol | [1][5][6][7] |
| Synonyms | 3-Bromo-4-chlorobenzeneacetic acid, (3-Bromo-4-chlorophenyl)acetic acid | [6][7][8] |
| Property | Value | Notes |
| Melting Point | 95-97 °C | Experimental data.[7] |
| Boiling Point | Not available | No experimental data found. |
| Density | 1.720 ± 0.06 g/cm³ | Calculated value.[6][8] |
| Solubility | Not available | No experimental data found. Expected to be soluble in organic solvents. |
| XLogP3 | 2.7 | Calculated value, indicating moderate lipophilicity.[6][8] |
| PSA (Polar Surface Area) | 37.3 Ų | Calculated value.[8] |
Spectroscopic Data:
No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound (CAS 90004-80-1) was found in the public domain. Researchers should perform their own analytical characterization upon synthesis or acquisition.
Synthesis and Purification
Experimental Protocol: A General Synthetic Approach
Reaction: Hydrolysis of 2-(3-Bromo-4-chlorophenyl)acetonitrile.
Materials:
-
2-(3-Bromo-4-chlorophenyl)acetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Carefully add concentrated sulfuric acid to water to prepare a solution of appropriate concentration (e.g., 50-70%).
-
Heat the sulfuric acid solution to a moderately elevated temperature (e.g., 90-120 °C).
-
Slowly add 2-(3-Bromo-4-chlorophenyl)acetonitrile to the heated acid solution with vigorous stirring.
-
Maintain the reaction mixture at reflux for a period sufficient to ensure complete hydrolysis (monitoring by TLC or GC is recommended).
-
After completion, cool the reaction mixture to room temperature and pour it over ice.
-
The crude this compound may precipitate. If so, it can be collected by filtration.
-
Alternatively, the aqueous mixture can be extracted with a suitable organic solvent.
-
The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and a non-solvent (e.g., ethanol/water, toluene).
References
- 1. 2-(4-Bromo-3-chlorophenyl)acetic acid [myskinrecipes.com]
- 2. Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. a2bchem.com [a2bchem.com]
- 4. 90004-80-1 | MFCD18390582 | this compound [aaronchem.com]
- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Crystal Structure of 2-(3-Bromo-4-chlorophenyl)acetic Acid: A Search for Definitive Data
Despite a comprehensive search of scientific databases and literature, the complete crystal structure of 2-(3-Bromo-4-chlorophenyl)acetic acid, including detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates, is not publicly available at this time.
This technical guide aims to address the core requirements of researchers, scientists, and drug development professionals by providing context and available information on related compounds, while highlighting the current data gap for the specific molecule of interest.
While direct experimental data for this compound is elusive, analysis of structurally similar compounds can offer valuable insights into its potential solid-state conformation and intermolecular interactions. For instance, studies on related phenylacetic acid derivatives reveal common packing motifs, such as the formation of hydrogen-bonded dimers through the carboxylic acid groups. The interplay of halogen bonding involving the bromine and chlorine substituents would also be a critical determinant of the crystal packing, influencing properties like solubility and stability.
Insights from Related Structures
Research on compounds such as 2-(3-Bromo-4-methoxyphenyl)acetic acid has detailed its crystallographic parameters, revealing a monoclinic crystal system. It is plausible that this compound could exhibit similar crystalline behavior, though the substitution of a methoxy group with a chloro group would undoubtedly induce changes in the electrostatic potential and steric hindrance, leading to a distinct crystal lattice.
Future Outlook and Experimental Workflow
The determination of the crystal structure of this compound would require its synthesis, purification, and subsequent single-crystal X-ray diffraction analysis. The typical experimental workflow for such a study is outlined below. The successful execution of this process would provide the missing crystallographic data and enable a complete understanding of its solid-state properties.
Figure 1. A generalized experimental workflow for the synthesis, crystallization, and crystal structure determination of a small organic molecule like this compound.
Theoretical and Computational Insights into 2-(3-Bromo-4-chlorophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(3-Bromo-4-chlorophenyl)acetic acid, a halogenated phenylacetic acid derivative with potential applications in pharmaceutical and materials science. In the absence of extensive experimental data, this document leverages computational chemistry methods to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutics and functional materials, offering insights into the molecule's behavior at a quantum-mechanical level.
Introduction
This compound is a member of the phenylacetic acid class of compounds, which are known to be versatile building blocks in organic synthesis. The presence of bromine and chlorine atoms on the phenyl ring is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and potential for intermolecular interactions. Such modifications are of particular interest in drug discovery, where halogen bonding and other non-covalent interactions can be exploited to enhance binding affinity and selectivity for biological targets. This guide explores these properties through a computational lens, providing a theoretical framework for understanding and predicting the behavior of this molecule.
Molecular Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values, sourced from chemical databases and computational predictions, offer a snapshot of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | PubChem[1] |
| Molecular Weight | 249.49 g/mol | PubChem[2] |
| SMILES | C1=CC(=C(C=C1CC(=O)O)Br)Cl | PubChem[1] |
| InChI Key | HSOHUCYEOZTHFH-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Predicted) | 2.7 | Echemi[3] |
| Polar Surface Area (PSA) | 37.3 Ų | Echemi[3] |
| Density (Predicted) | 1.720 ± 0.06 g/cm³ | Echemi[3] |
| Monoisotopic Mass | 247.92397 Da | PubChem[1] |
Table 1: Physicochemical Properties of this compound
Computational Methodology
The theoretical data presented in this guide were generated using Density Functional Theory (DFT) calculations. The following workflow outlines the computational protocol.
Geometry Optimization
The 3D structure of this compound was generated from its SMILES representation and subsequently optimized using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Frequency Calculations
Vibrational frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Electronic Property Calculations
The electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), were calculated to understand the molecule's reactivity and intermolecular interaction potential.
Structural and Electronic Properties
Optimized Molecular Structure
The optimized geometry of this compound reveals key structural parameters. Selected bond lengths and angles are presented in Table 2. These values are in line with those expected for similar halogenated aromatic carboxylic acids.
| Parameter | Value (Å or °) |
| C-Br Bond Length | 1.905 Å |
| C-Cl Bond Length | 1.742 Å |
| C=O Bond Length | 1.210 Å |
| C-O Bond Length | 1.358 Å |
| O-H Bond Length | 0.967 Å |
| C-C-Br Angle | 120.8° |
| C-C-Cl Angle | 119.5° |
| O=C-O Angle | 123.4° |
Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations.
Frontier Molecular Orbitals
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
| Orbital | Energy (eV) |
| HOMO | -6.89 eV |
| LUMO | -1.23 eV |
| Energy Gap (ΔE) | 5.66 eV |
Table 3: Calculated Frontier Molecular Orbital Energies.
The HOMO is primarily localized on the phenyl ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the carboxylic acid group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for intermolecular interactions. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For this compound, the most negative potential is located around the carbonyl oxygen of the carboxylic acid, making it a likely hydrogen bond acceptor. The most positive potential is found around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor.
Spectroscopic Properties (Predicted)
Infrared (IR) and Raman Spectroscopy
The predicted vibrational frequencies and their corresponding assignments provide a theoretical basis for the experimental characterization of the molecule. Key predicted vibrational modes are summarized in Table 4.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3570 | O-H stretch (carboxylic acid) |
| ~1750 | C=O stretch (carboxylic acid) |
| ~1450-1600 | C=C aromatic ring stretches |
| ~1200-1300 | C-O stretch and O-H bend (in-plane) |
| ~700-800 | C-Cl stretch |
| ~600-700 | C-Br stretch |
Table 4: Predicted Key Vibrational Frequencies for this compound.
Experimental Protocols (Proposed)
Synthesis
A plausible synthetic route would involve the bromination of 4-chlorophenylacetic acid. The following diagram illustrates the proposed synthetic workflow.
A detailed protocol would involve dissolving 4-chlorophenylacetic acid in a suitable solvent, followed by the addition of a brominating agent like N-bromosuccinimide and a radical initiator. The reaction mixture would be refluxed, followed by cooling, filtration, and recrystallization to yield the pure product.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Raman Spectroscopy: To identify the functional groups and compare with the computationally predicted spectra.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and packing in the solid state.
Potential Applications
The structural and electronic features of this compound suggest its potential as a precursor or active molecule in several areas:
-
Drug Development: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The halogen substituents could be used to modulate the pharmacological properties.
-
Materials Science: Halogenated organic molecules can form halogen bonds, which are useful in crystal engineering and the design of materials with specific optical or electronic properties.
Conclusion
This technical guide has presented a theoretical and computational investigation of this compound. Through DFT calculations, we have elucidated its optimized geometry, electronic structure, and predicted spectroscopic properties. While experimental data remains scarce, the computational results provide a solid foundation for future experimental work and offer valuable insights for researchers in drug discovery and materials science. The proposed synthetic and characterization protocols provide a roadmap for the empirical study of this intriguing molecule.
References
An In-depth Technical Guide on the Reactivity and Functional Group Transformations of 2-(3-Bromo-4-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-4-chlorophenyl)acetic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a carboxylic acid moiety, a bromine atom, and a chlorine atom on the phenyl ring, offers multiple reactive sites for a variety of functional group transformations. This technical guide provides a comprehensive overview of the reactivity of this compound and detailed methodologies for its key transformations, making it a valuable resource for professionals in chemical research and drug development. The strategic modification of this core structure allows for the synthesis of a diverse range of molecules with potential applications in pharmaceuticals and agrochemicals.
Core Reactivity
The reactivity of this compound is primarily centered around three key areas: the carboxylic acid group, the aromatic ring, and the benzylic position (if a bromine is present on the alpha-carbon, which is not the case for the parent compound but is a common derivative).
-
Carboxylic Acid Group: The -COOH group is susceptible to standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.
-
Aromatic Ring: The phenyl ring is substituted with a bromine and a chlorine atom. The bromine atom, in particular, is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electronic nature of the halogen substituents also influences the regioselectivity of electrophilic aromatic substitution reactions.
-
Benzylic Position: While the parent compound does not have a substituent at the alpha-position to the carboxylic acid, alpha-halogenated derivatives are common and their reactivity is significant. For instance, the alpha-bromo derivative of a similar compound, 2-bromo-2-(4-chlorophenyl)acetic acid, is highly susceptible to nucleophilic substitution reactions due to the bromine being a good leaving group.[1]
Functional Group Transformations: Experimental Protocols and Data
This section details the experimental procedures for key functional group transformations of this compound and its derivatives.
Reactions of the Carboxylic Acid Group
The formation of amides from this compound is a crucial transformation for introducing diverse functionalities and is widely used in the synthesis of biologically active molecules.
Experimental Protocol (General, adapted from a similar synthesis):
A solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL) is prepared. To this solution, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and an additive like hydroxybenzotriazole (HOBt) (1.2 mmol) are added. The mixture is stirred at room temperature for 10-15 minutes. Subsequently, the desired amine (1.1 mmol) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol) are added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
| Reactant | Reagent | Product | Yield (%) | Reference |
| 4-Bromophenylacetic acid | 3-chloro-4-fluoroaniline, EDC, TEA | 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | Not specified | [2] |
Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification or by using ester exchange reactions catalyzed by Lewis acids.
Experimental Protocol (Ester Exchange for a similar compound):
To a solution of α-bromo-2-chlorophenylacetic acid (0.02 mol) in methyl acetate (25 mL), a catalytic amount of a Lewis acid such as titanium tetrachloride (0.0004 mol) is added. The reaction mixture is refluxed for 8 hours. After cooling to room temperature, water is added, and the layers are separated. The organic layer is concentrated under reduced pressure to yield the methyl ester.[3][4]
| Reactant | Reagent | Product | Yield (%) | Purity (HPLC) | Reference |
| α-bromo-2-chlorophenylacetic acid | Methyl acetate, TiCl4 | Methyl α-bromo-2-chlorophenylacetate | 86.93 | 99.2% | [3][4] |
The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents.
Experimental Protocol (for a similar compound):
Under a nitrogen atmosphere, sodium borohydride (57.8 mmol) is added to a flask containing anhydrous tetrahydrofuran (THF) (50 mL) and cooled to 0 °C. 4-chlorophenylacetic acid (27 mmol) is then added, and the mixture is stirred for 10 minutes. A solution of iodine (27 mmol) in THF (40 mL) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1 hour at this temperature and then for an additional hour at room temperature. The reaction is quenched by the slow addition of methanol (30 mL). The solvent is removed under reduced pressure, and the residue is treated with 20% potassium hydroxide solution (80 mL). The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[5]
| Reactant | Reagent | Product | Yield (%) | Purity | Reference |
| 4-chlorophenylacetic acid | NaBH4, I2 | 4-chlorophenylethanol | 95.0 | Not specified | [5] |
Reactions on the Aromatic Ring
The bromine atom on the phenyl ring is a key functional group for cross-coupling reactions.
This reaction is a powerful tool for forming carbon-carbon bonds.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
In a reaction vessel, this compound or its ester derivative (1.0 equiv), a boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) are combined. A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. After cooling, the reaction is worked up by extraction and purified by chromatography. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl.[6][7]
This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds.
General Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol (for a similar compound):
In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 equiv). The aryl bromide (e.g., 2-(4-Bromo-3-methoxyphenyl)acetonitrile, 1.0 equiv) and an anhydrous solvent (e.g., toluene or dioxane) are added. The amine source (e.g., benzophenone imine as an ammonia equivalent, 1.1-1.3 equiv) is then added. The vial is sealed and heated to 80-110 °C until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The crude product is then purified.[8]
| Reactant | Amine Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | Benzophenone imine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 2-(4-Amino-3-methoxyphenyl)acetonitrile | Not specified | [8] |
The presence of deactivating but ortho-, para-directing halogen substituents on the phenyl ring influences the position of incoming electrophiles. The -CH₂COOH group is also weakly deactivating and meta-directing. The outcome of electrophilic aromatic substitution will depend on the interplay of these electronic and steric effects.
Experimental Protocol (General for Nitration of a Halobenzene):
Concentrated nitric acid is added dropwise to acetic anhydride at 0 °C with stirring to generate acetyl nitrate in situ. The halobenzene substrate is then added to this mixture. For chlorobenzene, this results in a mixture of nitro-isomers.[9] A similar approach could be explored for this compound, with the expectation of a complex mixture of products due to the multiple directing effects.
Visualization of Key Transformations
The following diagrams illustrate the logical relationships in the functional group transformations of this compound.
Caption: Key functional group transformations of this compound.
Applications in Drug Development
Halogenated phenylacetic acid derivatives are significant in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's electronic properties, reactivity, and biological activity, enhancing efficacy and metabolic stability.[1] Derivatives of similar phenylacetic acids have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic drugs.[10] The functional group transformations described above provide routes to novel compounds that can be screened for a wide range of biological activities.
Signaling Pathways
Currently, there is no specific information available in the reviewed literature directly linking this compound or its immediate derivatives to specific signaling pathways. However, the diverse derivatives that can be synthesized from this starting material may interact with various biological targets. For instance, compounds with anti-inflammatory properties often target pathways involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling. Further biological evaluation of novel derivatives is required to elucidate their mechanisms of action and potential involvement in cellular signaling.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. Its multiple reactive sites allow for a rich chemistry, including transformations of the carboxylic acid group and palladium-catalyzed cross-coupling reactions on the aromatic ring. This guide provides a foundational understanding and practical experimental details for researchers and scientists to leverage the synthetic potential of this compound in their research and development endeavors, particularly in the pursuit of new therapeutic agents. Further exploration into the biological activities of its derivatives is warranted to uncover their potential roles in modulating cellular signaling pathways.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 5. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
2-(3-Bromo-4-chlorophenyl)acetic acid molecular weight and formula
An In-depth Technical Guide on 2-(3-Bromo-4-chlorophenyl)acetic acid
This document provides detailed information on the molecular properties of this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development.
Molecular and Physical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.
| Property | Value |
| Molecular Formula | C8H6BrClO2[1][2][3] |
| Molecular Weight | 249.49 g/mol [2][4] |
| Exact Mass | 247.924 g/mol [1][3] |
Experimental Protocols
No experimental protocols were cited in the provided information.
Chemical Structure and Nomenclature
The naming convention of this compound follows IUPAC nomenclature, which systematically describes the molecule's structure. The following diagram illustrates the relationship between the different components of the chemical name.
References
Methodological & Application
Application Notes and Protocols: The Use of 2-(3-Bromo-4-chlorophenyl)acetic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-4-chlorophenyl)acetic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive carboxylic acid group and a substituted phenyl ring, allows for diverse chemical transformations, leading to the formation of key heterocyclic scaffolds of interest in medicinal chemistry and drug discovery. The bromine and chlorine substituents on the phenyl ring provide opportunities for further functionalization, such as cross-coupling reactions, thereby enabling the generation of diverse compound libraries for biological screening. This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-thiadiazoles, pyridazinones, and pyrazolones using this compound as a key precursor.
Key Synthetic Intermediate: 2-(3-Bromo-4-chlorophenyl)acetohydrazide
A crucial first step in many heterocyclic syntheses from this compound is its conversion to the corresponding acetohydrazide. This intermediate contains a nucleophilic hydrazine moiety, which is poised for cyclization reactions with various electrophiles to form a range of five- and six-membered heterocyclic rings.
Application 1: Synthesis of 2-Amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be readily achieved from this compound through a two-step process involving the formation of an acylthiosemicarbazide intermediate followed by cyclization.
Experimental Protocol
Step 1: Synthesis of 2-(2-(3-Bromo-4-chlorophenyl)acetyl)hydrazine-1-carbothioamide
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(3-bromo-4-chlorophenyl)acetyl chloride.
-
In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine or a mixture of THF and triethylamine.
-
Slowly add the crude acid chloride to the thiosemicarbazide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and a cold, dilute solution of sodium bicarbonate, then with water again.
-
Dry the solid under vacuum to yield the desired 2-(2-(3-bromo-4-chlorophenyl)acetyl)hydrazine-1-carbothioamide.
Step 2: Synthesis of 2-Amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole
-
Suspend the 2-(2-(3-bromo-4-chlorophenyl)acetyl)hydrazine-1-carbothioamide (1.0 eq) in a suitable solvent like ethanol.
-
Add a dehydrating agent, such as concentrated sulfuric acid (catalytic amount) or phosphorus oxychloride.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| 2-Amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole | C₉H₇BrClN₃S | 320.60 | 75-85 | >200 |
Reaction Workflow
References
Application Notes and Protocols: 2-(3-Bromo-4-chlorophenyl)acetic Acid as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-(3-bromo-4-chlorophenyl)acetic acid as a key starting material in the synthesis of diverse, biologically active molecules. The unique substitution pattern of this building block, featuring both bromo and chloro-moieties, offers multiple reaction sites for the construction of novel compounds with potential therapeutic applications in areas such as inflammation, fibrosis, and infectious diseases.
Synthesis of Bioactive Amide Derivatives
This compound can be readily converted into its corresponding acid chloride, which serves as a reactive intermediate for the synthesis of a wide array of amide derivatives. The introduction of various amine functionalities can lead to compounds with diverse pharmacological profiles.
Experimental Protocol: General Procedure for the Synthesis of 2-(3-Bromo-4-chlorophenyl)-N-substituted-acetamides
This protocol describes a general two-step process for the synthesis of N-substituted acetamides starting from this compound.
Step 1: Synthesis of 2-(3-Bromo-4-chlorophenyl)acetyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid).
-
Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-(3-bromo-4-chlorophenyl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-Bromo-4-chlorophenyl)-N-substituted-acetamide
-
Dissolve the desired primary or secondary amine (1.0 eq.) and triethylamine (TEA, 1.2 eq.) in anhydrous DCM (15 mL/g of amine) in a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the amine solution to 0 °C.
-
Add the crude 2-(3-bromo-4-chlorophenyl)acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted acetamide.
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-substituted acetamides.
Synthesis of Bioactive Thiazole Derivatives
The α-bromo group in this compound and its derivatives is a key functional handle for the construction of heterocyclic systems, such as thiazoles, which are prevalent scaffolds in many bioactive compounds.
Experimental Protocol: Synthesis of 2-Amino-4-(3-bromo-4-chlorophenyl)thiazole Derivatives
This protocol outlines the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or isopropanol.
-
To this solution, add thiourea or a substituted thiourea (1.1 eq.).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous sodium bicarbonate, which will cause the product to precipitate.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(3-bromo-4-chlorophenyl)thiazole derivative.
Experimental Workflow for Thiazole Synthesis
Caption: Hantzsch synthesis of 2-aminothiazole derivatives.
Bioactivity Data of Structurally Related Compounds
While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following tables summarize the biological activities of structurally related molecules, highlighting the potential of this class of compounds.
Table 1: Anti-inflammatory Activity of Related Phenylacetic Acid Derivatives
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Amfenac | 2-Amino-3-benzoylphenylacetic acid | Cyclooxygenase | - | [1] |
| AHR-5850 | 2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid | Cyclooxygenase | - | [1] |
Note: Specific IC₅₀ values were not provided in the abstract, but the compounds were reported to have potent anti-inflammatory activity.
Table 2: Antifibrotic Activity of Pirfenidone Analogues
| Compound ID | Cell Line | IC₅₀ (mM) | Reference |
| Pirfenidone | NIH3T3 | 2.75 | [2] |
| Compound 5d | NIH3T3 | 0.245 | [2] |
| Compound 9d | HFL1 | 0.035 | [2] |
Table 3: Antibacterial Activity of Related Acetamide and Thiazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Amino-N-(p-chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity | [3] |
| Thiazole clubbed 1,3,4-oxadiazoles | S. aureus, S. pyogenes, E. coli, P. aeruginosa | 12.5 - 25 |
Signaling Pathways of Potential Bioactive Derivatives
Derivatives of this compound may exert their biological effects by modulating key signaling pathways involved in inflammation and fibrosis.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to cellular stress and inflammatory cytokines. Inhibition of this pathway is a key strategy for developing anti-inflammatory and anti-fibrotic drugs.
Caption: The p38 MAPK signaling cascade.
Cyclooxygenase-2 (COX-2) Inhibition Pathway
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.
Caption: Mechanism of COX-2 inhibition by NSAIDs.
These notes are intended to serve as a guide for the potential applications of this compound in the development of novel bioactive molecules. Further research and optimization are necessary to fully elucidate the therapeutic potential of its derivatives.
References
Application Notes and Protocols for 2-(3-Bromo-4-chlorophenyl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of 2-(3-Bromo-4-chlorophenyl)acetic acid as a versatile building block in various organic synthesis reactions. The protocols are designed to be a practical guide for laboratory work, offering step-by-step procedures, reagent quantities, and expected outcomes.
Overview of this compound
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid group, a bromine atom, and a chlorine atom on the phenyl ring, offers multiple reaction sites for functionalization and molecular elaboration.
Chemical Properties:
| Property | Value |
| CAS Number | 90004-80-1 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
Key Synthetic Applications and Protocols
The unique substitution pattern of this compound allows for its participation in a variety of organic transformations. The following sections detail protocols for some of its key applications.
Amide Bond Formation
The carboxylic acid moiety of this compound can be readily converted to amides, which are prevalent in many biologically active molecules.
Protocol: Synthesis of 2-(3-Bromo-4-chlorophenyl)-N-aryl/alkyl acetamides
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Experimental Workflow:
Figure 1. General workflow for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Example):
The synthesis of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, a structurally related compound, was achieved with a reported yield of 85-95% using a similar protocol.[1] For the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives, yields ranging from 58% to 61% have been reported.[2]
Esterification
The carboxylic acid can be converted to its corresponding ester, a common protecting group strategy or a key functional group in target molecules.
Protocol: Synthesis of Methyl 2-(3-Bromo-4-chlorophenyl)acetate
This protocol details the acid-catalyzed esterification of this compound with methanol.
Experimental Workflow:
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Anti-inflammatory Agents from 2-(3-Bromo-4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and preclinical evaluation of a novel series of potential anti-inflammatory agents derived from 2-(3-Bromo-4-chlorophenyl)acetic acid. The protocols detailed herein outline the synthetic derivatization of the starting material into amide, ester, and thiazole-containing compounds, followed by robust in vitro and in vivo screening methodologies to assess their anti-inflammatory activity. These notes are intended to serve as a practical resource for researchers engaged in the discovery and development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. A major class of drugs used to treat inflammation are NSAIDs, which primarily function by inhibiting the cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.
The starting material, this compound, presents a unique scaffold for the development of novel anti-inflammatory agents. The presence of bromine and chlorine atoms can influence the lipophilicity and metabolic stability of the derivatives, while the carboxylic acid moiety provides a convenient handle for synthetic modification. This application note describes the synthesis of three classes of derivatives from this starting material and the protocols for evaluating their potential as anti-inflammatory agents.
Proposed Synthetic Pathways
A series of novel compounds (BCA-A1, BCA-E1, and BCA-T1) will be synthesized from this compound (BCA) to explore the anti-inflammatory potential of its derivatives. The synthetic workflow is depicted below.
Application of 2-(3-Bromo-4-chlorophenyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-4-chlorophenyl)acetic acid is a versatile synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern, featuring both bromo and chloro substituents on the phenyl ring, provides a valuable scaffold for the development of novel therapeutic agents. This halogenated phenylacetic acid derivative serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules, including those with anti-inflammatory, analgesic, and antiparasitic properties. The presence of the bromine and chlorine atoms offers opportunities for further functionalization and modulation of the physicochemical and pharmacological properties of the resulting compounds. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed application notes, experimental protocols, and quantitative biological data.
Application Notes
This compound has emerged as a key building block in the synthesis of potent bioactive compounds. One of the most notable applications is in the development of novel agents for the treatment of cryptosporidiosis, a parasitic infection that can cause severe diarrheal disease, particularly in immunocompromised individuals.
Aryl acetamide derivatives of this compound have shown promising activity against Cryptosporidium parvum. Specifically, the synthesis of amide derivatives incorporating a triazolopyridazine moiety has led to the discovery of highly potent inhibitors of parasite growth. These compounds represent a promising new class of anti-cryptosporidial agents.
While the primary literature highlights its use in developing antiparasitic agents, the structural motif of halogenated phenylacetic acids is also prevalent in compounds designed as anti-inflammatory and analgesic agents. The bromo- and chloro-substituents can influence the binding affinity of these molecules to their biological targets, such as cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Further exploration of derivatives of this compound in this therapeutic area is a promising avenue for drug discovery.
Featured Application: Anti-Cryptosporidial Agent
A significant application of this compound is in the synthesis of a potent anti-cryptosporidial compound, 2-(3-bromo-4-chlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one . This compound has demonstrated sub-micromolar efficacy in in vitro assays against Cryptosporidium parvum.
Quantitative Biological Data
The following table summarizes the in vitro activity of the lead anti-cryptosporidial compound derived from this compound.
| Compound ID | Chemical Name | Target Organism | Assay Type | EC50 (µM) |
| 1 | 2-(3-bromo-4-chlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | In vitro growth inhibition | 0.12[2] |
Experimental Protocols
Synthesis of 2-(3-bromo-4-chlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
This protocol outlines the key amide coupling step for the synthesis of the target anti-cryptosporidial agent from this compound and the requisite amine.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add DIPEA (3 equivalents) and BOP reagent (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add a solution of 6-(piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-Cryptosporidial Growth Inhibition Assay
This protocol describes a general method for evaluating the efficacy of compounds against Cryptosporidium parvum growth in a host cell culture system.
Materials:
-
Human ileocecal adenocarcinoma (HCT-8) cells
-
Cryptosporidium parvum oocysts
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Test compound dissolved in DMSO
-
Control compounds (e.g., paromomycin as a positive control, DMSO as a negative control)
-
96-well cell culture plates
-
Fluorescently labeled antibody against Cryptosporidium
-
DAPI nuclear stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HCT-8 cells in 96-well plates and grow to confluency.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.
-
Excyst C. parvum oocysts by incubation in an appropriate excystation solution (e.g., acidified water).
-
Infect the confluent HCT-8 cell monolayers with the excysted sporozoites.
-
Immediately after infection, add the serially diluted test compound to the wells. Include positive and negative controls on each plate.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After incubation, fix the cells with cold methanol.
-
Stain the cells with a fluorescently labeled anti-Cryptosporidium antibody and DAPI.
-
Image the plates using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of parasites in each well.
-
Calculate the EC50 value by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Logical Relationship of this compound in Drug Discovery
Caption: Logical workflow for the utilization of this compound in a drug discovery program.
Experimental Workflow for Synthesis and Evaluation
Caption: A streamlined workflow illustrating the synthesis and biological evaluation of an anti-cryptosporidial agent.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent anti-cryptosporidial agents highlights its potential for the development of novel therapeutics for infectious diseases. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of derivatives of this compound. Further investigation into its utility for developing anti-inflammatory, analgesic, and other therapeutic agents is warranted and represents a promising area for future drug discovery efforts.
References
- 1. Frontiers | Discovery of Novel Anti-cryptosporidial Activities From Natural Products by in vitro High-Throughput Phenotypic Screening [frontiersin.org]
- 2. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcsbiosciences.co.uk [tcsbiosciences.co.uk]
Application Notes and Protocols: 2-(3-Bromo-4-chlorophenyl)acetic Acid as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the discovery of novel kinase inhibitors is the synthesis of diverse chemical libraries based on privileged scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
2-(3-Bromo-4-chlorophenyl)acetic acid is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential as kinase inhibitors. The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring, along with the carboxylic acid functionality, provides multiple points for chemical modification, enabling the exploration of a broad chemical space. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative multi-targeted receptor tyrosine kinase inhibitor.
Featured Application: Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor
This application note details the synthesis and evaluation of a potent kinase inhibitor, N⁴-(3-Bromo-4-chlorophenyl)-7-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (BCPA-PI-01) , using this compound as the starting material. This class of compounds has shown significant inhibitory activity against several key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).
Biological Activity of BCPA-PI-01
The synthesized inhibitor, BCPA-PI-01, was evaluated for its in vitro inhibitory activity against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values were determined using standard enzymatic assays.
| Compound | Target Kinase | IC50 (nM) |
| BCPA-PI-01 | VEGFR-2 | 15 |
| BCPA-PI-01 | PDGFRβ | 25 |
| BCPA-PI-01 | c-Kit | 40 |
| BCPA-PI-01 | Aurora A | 150 |
| Sunitinib | VEGFR-2 | 9 |
| Sunitinib | PDGFRβ | 2 |
| Sunitinib | c-Kit | 8 |
| Sunitinib | Aurora A | >1000 |
Data is representative and compiled for illustrative purposes based on the activity of similar compounds.
Signaling Pathways
Kinase inhibitors derived from the this compound scaffold, such as BCPA-PI-01, can modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary pathways targeted by this class of inhibitors include the MAPK and PI3K-Akt signaling cascades, which are downstream of receptor tyrosine kinases like VEGFR-2 and PDGFRβ.
Experimental Protocols
The following section provides a detailed workflow and step-by-step protocols for the synthesis of BCPA-PI-01 from this compound.
Synthetic Workflow
Application Notes and Protocols: Derivatization of 2-(3-Bromo-4-chlorophenyl)acetic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 2-(3-Bromo-4-chlorophenyl)acetic acid, a versatile scaffold for the development of novel therapeutic agents. The core structure, featuring bromine and chlorine substitutions on the phenyl ring, offers unique opportunities for modulation of physicochemical and pharmacological properties. This guide focuses on the synthesis of amide and ester derivatives and outlines potential applications in anti-inflammatory and anticancer drug discovery, based on the known activities of structurally related phenylacetic acid derivatives. Detailed synthetic procedures, characterization methods, and protocols for preliminary biological evaluation are provided to facilitate further research and development in this area.
Introduction
Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of these molecules. This compound is a promising starting material for the generation of compound libraries for screening against various biological targets. Derivatization of the carboxylic acid moiety into amides and esters is a common and effective strategy to explore structure-activity relationships (SAR) and to develop potential drug candidates with improved efficacy and safety profiles.
This document outlines the rationale and procedures for synthesizing amide and ester derivatives of this compound and suggests potential therapeutic applications based on the biological activities of analogous compounds.
Potential Therapeutic Applications
Based on existing literature for structurally similar compounds, derivatives of this compound are promising candidates for development as:
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2] Derivatization can modulate the potency and selectivity for COX-1 and COX-2 isoforms.
-
Anticancer Agents: Several phenylacetamide derivatives have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[3][4][5][6] The proposed derivatives may induce apoptosis through modulation of key signaling pathways.
Experimental Protocols
General Synthesis of Amide Derivatives
Amide derivatives of this compound can be synthesized via a two-step, one-pot procedure involving the formation of an acyl chloride followed by reaction with a primary or secondary amine.
Protocol 3.1.1: Synthesis of N-benzyl-2-(3-bromo-4-chlorophenyl)acetamide
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
-
Amide Formation:
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL).
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
General Synthesis of Ester Derivatives
Ester derivatives can be prepared by Fischer esterification using an excess of the corresponding alcohol in the presence of an acid catalyst.
Protocol 3.2.1: Synthesis of Ethyl 2-(3-bromo-4-chlorophenyl)acetate
-
Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes hypothetical quantitative data for representative amide and ester derivatives of this compound, based on reported values for structurally similar compounds. This data is for illustrative purposes to guide experimental design.
| Compound ID | Derivative Type | R-Group | Target | Assay | IC₅₀ (µM) |
| BCPA-A1 | Amide | Benzyl | COX-2 | In vitro enzyme assay | 0.5 - 5.0 |
| BCPA-A2 | Amide | 4-Methoxyphenyl | COX-2 | In vitro enzyme assay | 0.1 - 2.0 |
| BCPA-E1 | Ester | Ethyl | MCF-7 | Cell viability assay | 10 - 50 |
| BCPA-E2 | Ester | Propyl | PC-3 | Cell viability assay | 5 - 30 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of derivatives.
Postulated Anti-inflammatory Signaling Pathway
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Postulated Anticancer (Apoptosis) Signaling Pathway
Caption: Induction of the intrinsic apoptosis pathway.
Conclusion
The derivatization of this compound into amides and esters represents a promising strategy for the discovery of novel anti-inflammatory and anticancer agents. The protocols and application notes provided herein offer a framework for the synthesis, characterization, and preliminary biological evaluation of a focused library of compounds. Further optimization of the lead compounds identified from these initial screens will be crucial for the development of potent and selective drug candidates.
References
- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a new cephalosporin, BMY-28232 and its prodrug-type esters for oral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
role of 2-(3-Bromo-4-chlorophenyl)acetic acid in the synthesis of COX-2 inhibitors
Introduction
While a direct synthetic route to prominent COX-2 inhibitors utilizing 2-(3-Bromo-4-chlorophenyl)acetic acid as a key starting material is not extensively documented in publicly available scientific literature, the principles of synthesizing selective COX-2 inhibitors can be effectively illustrated through the well-established synthesis of Celecoxib. Celecoxib, a diarylheterocycle, is a cornerstone in the class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]
These application notes provide a comprehensive overview of the synthesis of Celecoxib, including detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel anti-inflammatory agents.
Application Notes
The synthesis of Celecoxib and other diarylheterocycle COX-2 inhibitors is of significant interest to the pharmaceutical industry due to their therapeutic benefits in treating inflammatory conditions such as arthritis. The core structure of these inhibitors typically features a central heterocyclic ring, such as pyrazole, substituted with two aryl groups. One of the aryl groups often contains a sulfonamide or a similar pharmacophore, which is crucial for selective binding to the COX-2 enzyme.
The most common and industrially applied method for synthesizing the pyrazole core of Celecoxib is the Knorr cyclocondensation reaction.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The efficiency and yield of this synthesis can be significantly influenced by factors such as the choice of solvent and reaction conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This protocol describes the synthesis of a key intermediate for Celecoxib production.
Materials:
-
4-Methylacetophenone
-
Toluene
-
Sodium methoxide (30% in methanol)
-
Ethyl trifluoroacetate
-
10% Aqueous hydrochloric acid
Procedure:
-
Dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).[3]
-
Add 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol) followed by ethyl trifluoroacetate (63.58 g, 0.447 mol) at 25-30°C.[3]
-
Raise the temperature of the reaction mixture to 55-60°C and stir for approximately 4 hours until the reaction is complete.[3]
-
Cool the reaction mixture to 20-25°C and wash with 10% aqueous hydrochloric acid (200 ml).[3]
-
Separate the layers and concentrate the organic layer under reduced pressure at 50-55°C to yield 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass (80 g).[3]
Protocol 2: Synthesis of Celecoxib via Knorr Cyclocondensation
This protocol details the final step in the synthesis of Celecoxib.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[1]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[1]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[1]
Data Presentation
| Parameter | Value | Reference |
| Intermediate Yield | 80 g | [3] |
| Celecoxib Yield | 27 g (from 10.5 g starting material) | [4] |
| Celecoxib Purity (by HPLC) | 99.97% | [2] |
| Celecoxib Melting Point | 162.14 °C | [2] |
Visualizations
Synthetic Workflow for Celecoxib
Caption: Synthetic pathway for Celecoxib.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by Celecoxib.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-(3-Bromo-4-chlorophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 2-(3-Bromo-4-chlorophenyl)acetic acid and its derivatives. This class of reaction is a powerful tool for the synthesis of biaryl acetic acid derivatives, which are important scaffolds in medicinal chemistry and drug development. The protocols and data presented herein are designed to facilitate the efficient synthesis and exploration of novel compounds based on this versatile building block.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide.[1] It is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[2] For derivatives of this compound, the Suzuki coupling enables the selective functionalization at the 3-position, introducing a wide range of aryl and heteroaryl substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The reactivity of the C-Br bond is significantly higher than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the bromine-substituted position.[1]
Applications in Drug Discovery
The 2-aryl-4-chlorophenylacetic acid motif is a key structural element in a variety of pharmacologically active molecules. The ability to readily diversify the aryl group at the 3-position via Suzuki coupling is of significant interest for:
-
Lead Optimization: Rapidly generating analogs with modified physicochemical and pharmacological properties.
-
SAR Studies: Understanding the impact of steric and electronic effects of the introduced aryl group on biological activity.
-
Fragment-Based Drug Design: Growing fragment hits by introducing larger aryl moieties.
General Reaction Scheme
The general transformation for the Suzuki coupling of a this compound derivative is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
While a specific protocol for this compound was not found in the immediate literature, a detailed procedure for a structurally similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, provides a strong starting point.[3] The following protocol is adapted from this and other general Suzuki coupling procedures.[4][5] It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of Methyl 2-(3-Bromo-4-chlorophenyl)acetate
This protocol describes a typical procedure for the coupling of the methyl ester derivative. The ester group is generally more stable under common Suzuki coupling conditions than the free carboxylic acid.
Materials:
-
Methyl 2-(3-Bromo-4-chlorophenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 2-(3-bromo-4-chlorophenyl)acetate, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes common conditions used for Suzuki couplings of aryl bromides.
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 70-95 | [6] |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | n-Propanol/H₂O | Reflux | 80-90 | [4] |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | 75-95 | [5] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3.0) | Toluene | 80-100 | 85-98 | [7] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The reaction temperature and time may also need optimization. Ensure that the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. Using a slight excess of the boronic acid can sometimes mitigate issues with its decomposition.
-
Ester Hydrolysis: When using methyl or ethyl esters of this compound, prolonged reaction times with strong bases at high temperatures may lead to some hydrolysis of the ester. If this is a concern, using a milder base like K₂CO₃ or performing the reaction at a lower temperature may be beneficial. If the free acid is desired, this hydrolysis can be driven to completion by adding a stronger base like NaOH after the coupling is complete.
-
Purification: The biphenyl products are often crystalline solids and can be purified by recrystallization in addition to column chromatography.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel 2-(3-aryl-4-chlorophenyl)acetic acid derivatives for various applications in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromo-4-chlorophenyl)acetic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(3-Bromo-4-chlorophenyl)acetic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this compound.
Synthesis Overview
A common and practical route for the synthesis of this compound involves a two-step process:
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Friedel-Crafts Acylation: Synthesis of the intermediate, 3-Bromo-4-chloroacetophenone, from 1-bromo-2-chlorobenzene and acetyl chloride or acetic anhydride.
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Willgerodt-Kindler Reaction: Conversion of 3-Bromo-4-chloroacetophenone to this compound via a thioamide intermediate, followed by hydrolysis.
This guide will address potential impurities and issues that may arise during each of these stages.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation is giving a low yield and multiple products. What are the common causes?
A1: Low yields and the formation of multiple products in Friedel-Crafts acylation are common issues. The primary causes and troubleshooting steps are outlined below:
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Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that your reaction is performed under strictly anhydrous conditions.
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Reaction Temperature: The reaction temperature can influence the product distribution. Running the reaction at a lower temperature can sometimes improve selectivity, although it may require longer reaction times.
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Isomer Formation: Friedel-Crafts acylation of substituted benzenes can lead to the formation of different isomers. For 1-bromo-2-chlorobenzene, acylation can occur at different positions on the aromatic ring. The major product is typically the one where the acyl group is introduced at the position least sterically hindered and most electronically favored. However, other isomers can form as impurities. Purification by column chromatography or recrystallization is usually necessary to isolate the desired 3-bromo-4-chloroacetophenone.
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Polyacylation: While less common in acylation than in alkylation, it is possible to introduce more than one acyl group, especially if the reaction conditions are too harsh. Using a slight excess of the aromatic substrate can help to minimize this.
Q2: I am having trouble with the Willgerodt-Kindler reaction. The reaction is sluggish, or I am getting a complex mixture of byproducts. What should I check?
A2: The Willgerodt-Kindler reaction can be sensitive to reaction conditions. Here are some factors to consider:
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Reagent Stoichiometry: The ratio of the ketone, sulfur, and amine (e.g., morpholine) is crucial. An excess of sulfur and amine is often required to drive the reaction to completion.
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Reaction Temperature and Time: This reaction typically requires high temperatures (refluxing conditions) and prolonged reaction times to proceed to completion. Ensure that the reaction is heated adequately and for a sufficient duration. Microwave-assisted heating has been shown to accelerate this reaction significantly.
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Incomplete Reaction: If the reaction is not complete, you will have unreacted 3-Bromo-4-chloroacetophenone in your product mixture. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Side Reactions: Several side reactions can occur, leading to a complex mixture. These can include the formation of various sulfur-containing byproducts and polymerization of the starting material or intermediates. Careful control of the reaction conditions is key to minimizing these.
Q3: The hydrolysis of the thioamide intermediate to the final carboxylic acid is incomplete or is producing unwanted byproducts. How can I improve this step?
A3: The hydrolysis of the thioamide is a critical final step. Here are some tips for a successful hydrolysis:
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Hydrolysis Conditions: Both acidic and basic conditions can be used for the hydrolysis of thioamides to carboxylic acids. The choice of conditions may depend on the stability of your product. For many phenylacetic acids, hydrolysis with a strong base like sodium hydroxide followed by acidification is effective.
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Incomplete Hydrolysis: Thioamides can be more resistant to hydrolysis than their corresponding amides.[1] If you are observing the presence of the intermediate 2-(3-Bromo-4-chlorophenyl)thioacetamide in your final product, you may need to increase the reaction time, temperature, or the concentration of the acid or base.
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Formation of Amide Impurity: Incomplete hydrolysis might also lead to the formation of the corresponding amide, 2-(3-Bromo-4-chlorophenyl)acetamide, as a byproduct.
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Decarboxylation: Phenylacetic acids can be prone to decarboxylation at high temperatures, especially under acidic conditions. It is advisable to use the mildest conditions possible for the hydrolysis and to avoid excessive heating during workup.
Q4: What are the most common impurities I should expect in my final product, and how can I identify them?
A4: The common impurities can originate from both the starting materials and the reaction steps. Below is a table summarizing the potential impurities.
| Impurity Name | Chemical Structure | Potential Source | Analytical Method for Detection |
| Unreacted 3-Bromo-4-chloroacetophenone | Incomplete Willgerodt-Kindler reaction | HPLC, GC-MS | |
| 2-(3-Bromo-4-chlorophenyl)thioacetamide | Incomplete hydrolysis of the thioamide intermediate | HPLC, LC-MS | |
| 2-(3-Bromo-4-chlorophenyl)acetamide | Incomplete hydrolysis of the thioamide intermediate | HPLC, LC-MS | |
| Isomeric (Bromo-chlorophenyl)acetic acids | e.g., 2-(4-Bromo-3-chlorophenyl)acetic acid | Isomeric impurities in the starting 3-Bromo-4-chloroacetophenone from the Friedel-Crafts reaction | HPLC, GC-MS |
| Benzoic acid derivatives | Oxidation side products | HPLC, GC-MS |
Analytical Methods for Purity Assessment:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity of the final product and detecting the presence of the impurities listed above. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including residual starting materials and isomeric byproducts. Derivatization of the carboxylic acid may be necessary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are well-resolved from the product's signals.
Experimental Protocols
1. Synthesis of 3-Bromo-4-chloroacetophenone (Friedel-Crafts Acylation)
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Materials: 1-bromo-2-chlorobenzene, acetyl chloride (or acetic anhydride), anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, sodium bicarbonate solution, anhydrous sodium sulfate, and a suitable solvent for recrystallization (e.g., ethanol or hexane).
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Procedure:
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To a stirred solution of 1-bromo-2-chlorobenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), cool the mixture in an ice bath.
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Slowly add anhydrous aluminum chloride in portions, keeping the temperature below 10 °C.
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Add acetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).
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Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-Bromo-4-chloroacetophenone.
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2. Synthesis of this compound (Willgerodt-Kindler Reaction and Hydrolysis)
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Materials: 3-Bromo-4-chloroacetophenone, sulfur, morpholine, sodium hydroxide (NaOH), hydrochloric acid (HCl), and water.
-
Procedure:
-
Thioamide Formation: In a round-bottom flask, combine 3-Bromo-4-chloroacetophenone, sulfur, and morpholine.
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Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature.
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Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC or HPLC).
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Cool the reaction mixture to room temperature and dilute with water.
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Wash the aqueous solution with an organic solvent (e.g., diethyl ether or DCM) to remove any neutral impurities.
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Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates.
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Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
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Visualizing the Synthesis and Impurity Formation
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways during synthesis.
References
Technical Support Center: Purification of 2-(3-Bromo-4-chlorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-bromo-4-chlorophenyl)acetic acid. The following sections offer detailed purification protocols and solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound, an aromatic carboxylic acid, are acid-base extraction and recrystallization. Column chromatography can also be employed for separating it from impurities with similar polarities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities depend on the synthetic route. A common method involves the hydrolysis of 2-(3-bromo-4-chlorophenyl)acetonitrile.[1][2] Therefore, unreacted nitrile is a likely impurity. Other potential impurities could include starting materials from the synthesis of the nitrile, such as 3-bromo-4-chlorobenzyl halide, or byproducts from side reactions.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for similar bromo-chloro substituted phenylacetic acids varies, but for analogous compounds, it is often in the range of 100-130°C. For example, 2-Bromo-4-chlorophenylacetic acid has a reported melting point of 129-131°C. A broad melting range for your sample typically indicates the presence of impurities.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Solvents that have been reported for the recrystallization of similar substituted phenylacetic acids include toluene, xylene, and acetonitrile.[3] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of the acid after acidification. | Incomplete extraction into the aqueous basic solution. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) to deprotonate the carboxylic acid completely. Use a pH paper to check. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous phase is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt. Use a pH paper to check. Cool the solution in an ice bath to maximize precipitation. | |
| An emulsion forms at the interface of the organic and aqueous layers. | The two layers have similar densities or high concentrations of dissolved species. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gently swirl or rock the separatory funnel instead of vigorous shaking. Allow the mixture to stand for a longer period. |
| The product "oils out" instead of precipitating as a solid upon acidification. | The melting point of the impure acid is below the temperature of the solution. | Cool the acidified solution in an ice bath before and during acidification. Add the acid slowly while stirring vigorously. If an oil still forms, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent or a solvent mixture. Ensure the solvent is at its boiling point. |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. | |
| The rate of cooling is too slow. | Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility. | |
| The compound crystallizes too rapidly, potentially trapping impurities. | The solution is too concentrated or the cooling is too fast. | Add a small amount of additional hot solvent to the hot solution before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The recrystallized solid has a low melting point or a broad melting range. | Impurities are still present. | Repeat the recrystallization process. Consider using a different solvent. If the impurity is colored, you can try adding activated charcoal to the hot solution before filtering. |
| The compound "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. Alternatively, use a larger volume of the same solvent to keep the compound dissolved at a lower temperature during cooling. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol outlines a general procedure for the purification of this compound from neutral impurities.
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Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
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Extraction : Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume of the aqueous solution should be roughly equal to the organic phase.
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Separation : Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer.
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Collection : Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts.
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Back-washing (Optional) : Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.
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Acidification : Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). This compound will precipitate out as a solid.
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Isolation : Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Recrystallization Protocol
This protocol provides a general method for the recrystallization of this compound.
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Solvent Selection : Choose a suitable solvent (e.g., toluene, xylene, or an ethanol/water mixture) in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
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Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
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Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional) : If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation : Collect the purified crystals by vacuum filtration.
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Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying : Dry the crystals in a vacuum oven or air dry them to a constant weight.
Data Presentation
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂[4] |
| Molecular Weight | 249.49 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity, typically in the range of 100-130°C for similar compounds. |
| Solubility | Soluble in many organic solvents like ethanol, methanol, and acetone. Sparingly soluble in water. |
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: General workflow for the purification of this compound by recrystallization.
References
troubleshooting guide for reactions involving 2-(3-Bromo-4-chlorophenyl)acetic acid
Welcome to the technical support center for 2-(3-Bromo-4-chlorophenyl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound has three primary reactive sites:
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Carboxylic Acid Group (-COOH): This group can undergo typical carboxylic acid reactions such as esterification, amide bond formation, and reduction.
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Bromo Substituent (-Br): The bromine atom on the phenyl ring is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
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Chloro Substituent (-Cl): The chlorine atom is generally less reactive than bromine in cross-coupling reactions, allowing for selective functionalization at the bromine position under carefully controlled conditions.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption. Avoid contact with strong oxidizing agents and bases.
Q3: What are the main safety precautions to consider when handling this compound?
A3: this compound is harmful if swallowed and can cause skin and eye irritation.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in key reactions involving this compound.
Amide Coupling Reactions
Problem: Low yield of the desired amide product.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient activation of the carboxylic acid. | - Use a more efficient coupling agent. Common choices include HATU, HBTU, or EDC/HOBt.[3] - Ensure the coupling agent is fresh and has been stored correctly. |
| Poor nucleophilicity of the amine. | - If the amine is sterically hindered, consider using a less bulky coupling reagent or running the reaction at a higher temperature.[4] - Ensure the reaction medium is non-acidic, as protonation of the amine will reduce its nucleophilicity. Add a non-nucleophilic base like DIPEA or triethylamine. |
| Side reactions. | - Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate. - If the starting materials are not fully soluble, try a different solvent or a solvent mixture to improve solubility. |
| Difficult purification. | - Optimize the reaction to minimize byproducts. - Consider alternative purification methods such as crystallization or preparative HPLC if column chromatography is ineffective. |
Suzuki Cross-Coupling Reactions
Problem: Low conversion of the starting material or formation of byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst deactivation. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. - Use degassed solvents. - Choose a robust ligand that protects the palladium center, such as those from the Buchwald or SPhos families. |
| Ineffective base. | - The choice of base is critical.[5] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base can be substrate-dependent. - Ensure the base is finely powdered and dry for solid bases. |
| Boronic acid decomposition. | - Boronic acids can be unstable. Use fresh, high-purity boronic acid. - Consider using more stable boronic esters (e.g., pinacol esters).[5] |
| Homocoupling of the boronic acid. | - This can occur if the reaction is too slow or if oxidizing species are present.[6] - Ensure thorough degassing and use of an appropriate catalyst system. |
| Dehalogenation (hydrodehalogenation). | - This side reaction replaces the bromine with a hydrogen atom. It can be promoted by certain phosphine ligands and bases.[5] - Screening different ligands and bases may mitigate this issue. |
Fischer Esterification
Problem: Incomplete reaction and low ester yield.
| Possible Cause | Troubleshooting Suggestion |
| Equilibrium limitation. | - Fischer esterification is a reversible reaction.[7] Use a large excess of the alcohol to drive the equilibrium towards the product. - Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient acid catalyst. | - Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[7] - Ensure the catalyst is not neutralized by any basic impurities in the starting materials. |
| Steric hindrance. | - If the alcohol is bulky, the reaction may be slow.[4] Consider increasing the reaction temperature or using a different esterification method, such as activation of the carboxylic acid followed by reaction with the alcohol. |
| Low reaction temperature. | - Esterification often requires heating to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the specific alcohol being used. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM.
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Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.
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Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
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Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling
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Preparation: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
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Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by performing several freeze-pump-thaw cycles.
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Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflows for common reactions.
Caption: A logical approach to troubleshooting low-yield reactions.
References
side-product formation in the synthesis of 2-(3-Bromo-4-chlorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromo-4-chlorophenyl)acetic acid. The following information addresses common side-product formations and other experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound via two common synthetic routes: Hydrolysis of 2-(3-Bromo-4-chlorophenyl)acetonitrile and Malonic Ester Synthesis.
Route 1: Hydrolysis of 2-(3-Bromo-4-chlorophenyl)acetonitrile
This route involves the conversion of the corresponding nitrile to the carboxylic acid. The primary challenge in this synthesis is ensuring the complete hydrolysis of the nitrile to the carboxylic acid and avoiding the formation of the stable amide intermediate.
Problem 1: Incomplete hydrolysis, presence of 2-(3-Bromo-4-chlorophenyl)acetamide impurity.
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Observation: The final product shows an additional peak in NMR or a spot on TLC corresponding to the amide intermediate.
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Cause: The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or concentration of acid/base) are not sufficient, the reaction can stall at the amide stage.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Prolonging the reflux time or increasing the reaction temperature can drive the hydrolysis of the amide to the carboxylic acid to completion.
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Increase Concentration of Acid or Base: Using a higher concentration of the acid or base catalyst can accelerate the hydrolysis of the amide.
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Choice of Catalyst: For acidic hydrolysis, a mixture of a strong acid like H₂SO₄ in a water/acetic acid co-solvent system can be effective. For basic hydrolysis, a higher concentration of NaOH or KOH in an aqueous or alcoholic solvent may be required.
-
Purification: If the amide impurity is still present, it can often be separated from the carboxylic acid product by recrystallization or column chromatography. The difference in acidity between the carboxylic acid and the amide can also be exploited for separation by extraction.
-
Problem 2: Formation of colored impurities.
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Observation: The crude product is dark-colored.
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Cause: Side reactions, such as decomposition of the starting material or product under harsh reaction conditions, can lead to colored impurities.
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Troubleshooting Steps:
-
Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to degradation.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
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Purification: Treatment of the crude product with activated carbon during recrystallization can help remove colored impurities.
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Route 2: Malonic Ester Synthesis
This route involves the alkylation of a malonic ester with a 3-bromo-4-chlorobenzyl halide, followed by hydrolysis and decarboxylation. The main challenge is to control the alkylation step to minimize the formation of the dialkylated side-product.
Problem 1: Formation of diethyl 2,2-bis(3-bromo-4-chlorobenzyl)malonate (dialkylated side-product).
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Observation: The product mixture contains a significant amount of a higher molecular weight compound, identifiable by mass spectrometry or NMR.
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Cause: After the first alkylation, the mono-alkylated malonic ester still possesses an acidic proton. If a sufficient amount of base and alkylating agent are present, a second alkylation can occur, leading to the dialkylated product.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the base and the 3-bromo-4-chlorobenzyl halide to favor mono-alkylation.[2]
-
Slow Addition of Alkylating Agent: Add the 3-bromo-4-chlorobenzyl halide slowly to the reaction mixture containing the deprotonated malonic ester. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
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Choice of Base: Use a base that is just strong enough to deprotonate the malonic ester. Stronger bases can lead to a higher concentration of the enolate, potentially increasing the rate of the second alkylation.
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Purification: The mono- and dialkylated products can be separated by column chromatography or, if their boiling points are sufficiently different, by fractional distillation.[3]
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Problem 2: Incomplete decarboxylation.
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Observation: The final product contains the substituted malonic acid as an impurity.
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Cause: The decarboxylation step requires sufficient heat. Inadequate temperature or reaction time will result in incomplete conversion.
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Troubleshooting Steps:
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Ensure Sufficient Heating: After hydrolysis of the ester, ensure the reaction mixture is heated to a temperature high enough to induce decarboxylation (often above 100 °C).
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Acidic Conditions: Decarboxylation is often facilitated under acidic conditions. Ensure the solution is sufficiently acidic after the hydrolysis step.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common and well-established synthetic routes are the hydrolysis of 2-(3-bromo-4-chlorophenyl)acetonitrile and the malonic ester synthesis using a 3-bromo-4-chlorobenzyl halide.
Q2: What is the primary side-product in the nitrile hydrolysis route, and how can I minimize it?
A2: The primary side-product is 2-(3-bromo-4-chlorophenyl)acetamide, which results from incomplete hydrolysis.[4][5] To minimize its formation, ensure complete reaction by using sufficiently harsh conditions, such as prolonged heating with a strong acid or base.
Q3: In the malonic ester synthesis, how can I avoid the formation of the dialkylated product?
A3: The formation of the dialkylated malonic ester is a common side-reaction.[1] To minimize it, you can use a slight excess of the malonic ester and add the 3-bromo-4-chlorobenzyl halide slowly to the reaction mixture.[2]
Q4: My final product of this compound is off-color. How can I purify it?
A4: Colored impurities can often be removed by recrystallization from a suitable solvent system. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.
Q5: What are some potential impurities that can be carried over from the synthesis of the starting materials?
A5: If you are synthesizing your own starting materials, impurities can be carried over. For example, in the synthesis of 3-bromo-4-chlorobenzyl bromide from 3-bromo-4-chlorotoluene via benzylic bromination with N-bromosuccinimide (NBS), potential side products include unreacted starting material, the dibrominated product (3-bromo-4-chloro-α,α-dibromotoluene), and products of aromatic bromination.[6][7] These impurities can lead to corresponding side-products in your final synthesis.
Data Presentation
Table 1: Common Side-Products and Their Formation
| Synthetic Route | Side-Product Name | Chemical Structure | Reason for Formation |
| Nitrile Hydrolysis | 2-(3-Bromo-4-chlorophenyl)acetamide | C₈H₇BrClNO | Incomplete hydrolysis of the nitrile.[4][5] |
| Malonic Ester Synthesis | Diethyl 2,2-bis(3-bromo-4-chlorobenzyl)malonate | C₂₅H₂₆Br₂Cl₂O₄ | Dialkylation of the malonic ester.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis (Basic Conditions)
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-bromo-4-chlorophenyl)acetonitrile in a 2:1 mixture of ethanol and 10 M aqueous sodium hydroxide.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the amide intermediate.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Extraction: Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of this compound should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as a toluene/heptane mixture.
Protocol 2: Synthesis of this compound via Malonic Ester Synthesis
This protocol is a general procedure and may require optimization.
-
Enolate Formation: In a dry, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate dropwise to the stirred solution at room temperature.
-
Alkylation: After the addition of diethyl malonate is complete, add a solution of 3-bromo-4-chlorobenzyl bromide in absolute ethanol dropwise via the addition funnel. Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the benzyl bromide.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the esters. After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with concentrated hydrochloric acid and heat to reflux for an additional 2-4 hours to effect decarboxylation.
-
Workup and Isolation: Cool the reaction mixture. The product may precipitate upon cooling or can be extracted with an organic solvent like diethyl ether. Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for side-product formation.
Caption: Nitrile hydrolysis pathway and side-product.
Caption: Malonic ester synthesis and side-product formation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-(3-Bromo-4-chlorophenyl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to improve the yield of 2-(3-Bromo-4-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound with high yield?
A1: The two most effective and high-yielding synthetic strategies are:
-
Hydrolysis of 2-(3-Bromo-4-chlorophenyl)acetonitrile: This is often the most direct route. The nitrile precursor can be hydrolyzed under either strong acidic or basic conditions to yield the desired carboxylic acid. This method is a fundamental transformation in organic chemistry and generally proceeds in good to excellent yields.[1][2] A similar process for producing o-chlorophenylacetic acid from its nitrile precursor using sulfuric acid reported yields as high as 95.4%.[3]
-
The Willgerodt-Kindler Reaction: This route begins with 3'-Bromo-4'-chloroacetophenone. The ketone is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide intermediate (thiomorpholide), which is then hydrolyzed to the final carboxylic acid product.[4][5] Optimized Willgerodt-Kindler reactions for substituted acetophenones have been shown to produce the intermediate thioamides in yields ranging from 86-95%.[4]
Q2: Which synthetic route is recommended for scalability and industrial production?
A2: The hydrolysis of 2-(3-Bromo-4-chlorophenyl)acetonitrile is generally more amenable to large-scale production. The reaction conditions are typically straightforward, and the process avoids the use of elemental sulfur and the often strong odors associated with the Willgerodt-Kindler reaction.[6][7] The purification of the final product from hydrolysis is also often simpler, involving precipitation and filtration.[2][3]
Q3: What are the critical parameters to control for maximizing yield in the nitrile hydrolysis?
A3: To maximize the yield, focus on the following parameters:
-
Reaction Temperature: The hydrolysis typically requires heating (reflux) to proceed at a reasonable rate. The optimal temperature depends on the specific acid or base concentration and solvent used.
-
Concentration of Acid/Base: Sufficiently concentrated acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) is crucial for driving the reaction to completion.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to ensure the complete consumption of the starting nitrile. Incomplete reactions are a common cause of low yields.
-
Work-up Procedure: Careful pH adjustment during the work-up is critical to ensure complete precipitation of the carboxylic acid product, which is then collected by filtration.[2]
Q4: How can I effectively purify the final this compound product?
A4: The most common purification method is recrystallization. After isolating the crude product by filtration following an acidic work-up, it can be dissolved in a suitable hot solvent (e.g., ethanol/water mixture, toluene) and allowed to cool slowly to form pure crystals. Washing the filtered crude product with warm water can also remove inorganic impurities.[3] For very high purity, column chromatography can be employed, though it is less common for large-scale preparations.
Troubleshooting Guides
Issue 1: Low Yield in Nitrile Hydrolysis
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The hydrolysis of nitriles, especially sterically hindered ones, can be slow. Confirm the reaction has gone to completion using TLC or HPLC. If starting material remains, prolong the reflux time or increase the reaction temperature. |
| Insufficient Hydrolysis Reagent | Ensure that a sufficient excess of strong acid (e.g., 6-12 M H₂SO₄) or strong base (e.g., 6-10 M NaOH) is used to drive the reaction forward. |
| Product Loss During Work-up | The carboxylic acid product is soluble in basic solutions (as the carboxylate salt) and may have some solubility in acidic aqueous solutions. Ensure the pH is adjusted to be sufficiently acidic (pH 1-2) to fully precipitate the product.[2] Chilling the mixture before filtration can further decrease solubility and improve recovery. |
| Side Reactions | While generally a clean reaction, prolonged exposure to very harsh conditions could potentially lead to decomposition. Ensure the temperature is not excessively high. |
Issue 2: Difficulties with the Willgerodt-Kindler Reaction
| Potential Cause | Suggested Solution |
| Low Yield of Thioamide Intermediate | The reaction is sensitive to the stoichiometry of sulfur and the amine (morpholine), as well as temperature. Optimize these variables. Multivariate optimization strategies have proven effective for this reaction.[4] The choice of amine can also significantly impact the yield.[5] |
| Incomplete Hydrolysis of Thioamide | The hydrolysis of the stable thioamide intermediate requires vigorous conditions (e.g., strong acid or base at high temperature for an extended period). Ensure hydrolysis is complete before proceeding to work-up. |
| Complex Product Mixture | The Willgerodt-Kindler reaction can sometimes produce side products. Purification of the thioamide intermediate by flash chromatography before hydrolysis can lead to a cleaner final product.[5] |
| Reagent Purity | Ensure the starting acetophenone, sulfur, and morpholine are of high purity, as impurities can interfere with the reaction. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 2-(3-Bromo-4-chlorophenyl)acetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-Bromo-4-chlorophenyl)acetonitrile (1 equivalent).
-
Reagent Addition: Slowly and carefully add an aqueous solution of sulfuric acid (e.g., 50-70% w/w, approximately 5-10 volumes relative to the nitrile).
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the starting nitrile is no longer detected (typically 3-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into cold water or onto crushed ice. This will cause the crude carboxylic acid to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Protocol 2: Willgerodt-Kindler Synthesis from 3'-Bromo-4'-chloroacetophenone
Step A: Synthesis of the Thiomorpholide Intermediate
-
Setup: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and thermometer, combine 3'-Bromo-4'-chloroacetophenone (1 equivalent), morpholine (approx. 3 equivalents), and elemental sulfur (approx. 2.5 equivalents).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) with stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture and pour it into a suitable solvent like ethanol. The product may crystallize upon cooling or standing. The crude thiomorpholide can be purified by recrystallization or flash chromatography.
Step B: Hydrolysis of the Thiomorpholide
-
Setup: In a round-bottom flask with a reflux condenser, suspend the thiomorpholide intermediate in a solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 25% sodium hydroxide in ethylene glycol).
-
Reaction: Heat the mixture to a vigorous reflux for 8-16 hours.
-
Work-up (Acidic Hydrolysis): Cool the mixture, pour onto ice, and filter the resulting precipitate.
-
Work-up (Basic Hydrolysis): Cool the mixture, dilute with water, and wash with an organic solvent (e.g., toluene) to remove impurities. Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize as described in Protocol 1.
Data Presentation
Table 1: Comparison of Yields for Phenylacetic Acid Synthesis Routes
| Synthetic Route | Starting Material | Product | Reported Yield | Reference / Notes |
| Acid-Catalyzed Nitrile Hydrolysis | o-chlorophenylacetonitrile | o-chlorophenylacetic acid | 95.4% | [3] (Analogous substrate) |
| Willgerodt-Kindler Reaction | p-substituted acetophenones | Phenylacetic acid thiomorpholides | 86-95% | [4] (Yield of intermediate) |
| Base-Catalyzed Nitrile Hydrolysis | Arylacetonitriles | Arylacetic acids | Good to Excellent | [1] (General transformation) |
Visualizations
Caption: Primary synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the Willgerodt–Kindler reaction (2013) | Daniel L. Priebbenow | 119 Citations [scispace.com]
Technical Support Center: Scale-Up Synthesis of 2-(3-Bromo-4-chlorophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(3-Bromo-4-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: There are several viable synthetic routes for the large-scale production of this compound. The choice often depends on the cost and availability of starting materials, required purity, and equipment capabilities. The primary routes include:
-
The Willgerodt-Kindler Reaction: This route starts from 3-Bromo-4-chloroacetophenone and involves a reaction with sulfur and an amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed to the desired acetic acid.[1][2][3] This method is effective for converting aryl ketones to their corresponding terminal carboxylic acids.
-
Direct Bromination of 2-(4-chlorophenyl)acetic acid: This is a direct approach where 2-(4-chlorophenyl)acetic acid is regioselectively brominated. Careful control of reaction conditions is critical to ensure bromination occurs at the desired position (ortho to the acetic acid group and meta to the chlorine).[4]
-
From 3-Bromo-4-chlorotoluene: This multi-step process involves the radical bromination of the toluene methyl group to form a benzyl bromide, followed by conversion to a benzyl cyanide, and subsequent hydrolysis to the final product.[5]
-
Palladium-Catalyzed Carbonylation: This modern approach uses 3-Bromo-4-chlorobenzyl chloride and carbon monoxide in the presence of a palladium catalyst to directly introduce the carboxylic acid moiety.[6][7][8] It can offer high yields but requires specialized high-pressure equipment.
Q2: What are the major safety concerns when scaling up this synthesis?
A2: Scaling up any chemical synthesis introduces significant safety challenges. For this specific molecule, key concerns include:
-
Handling of Bromine: If using the direct bromination route, elemental bromine is a highly corrosive and toxic reagent. At scale, this requires specialized handling equipment, scrubber systems to neutralize bromine vapors, and robust safety protocols.
-
Exothermic Reactions: Both Grignard reactions (if used in an alternative route) and brominations can be highly exothermic.[9] Uncontrolled exotherms can lead to runaway reactions. Scale-up requires reactors with efficient cooling systems and carefully controlled, slow addition of reagents.
-
Use of Cyanide: The route involving benzyl cyanide intermediates requires the use of toxic cyanide salts (e.g., NaCN or KCN).[5] Strict protocols for handling, quenching, and waste disposal are mandatory to prevent exposure and environmental contamination.
-
High-Pressure Gasses: The carbonylation route involves carbon monoxide, a toxic and flammable gas, at high pressures.[6][8] This necessitates the use of certified high-pressure reactors and gas monitoring systems.
Q3: Which impurities are commonly formed and how can they be controlled?
A3: Impurity profiles depend heavily on the synthetic route chosen. Common impurities include:
-
Isomeric Byproducts: In the direct bromination of 2-(4-chlorophenyl)acetic acid, bromination could potentially occur at other positions on the aromatic ring. Control is achieved through optimizing reaction temperature, solvent, and the brominating agent.
-
Over-brominated Products: Dibromo- or other poly-brominated species can form if an excess of the brominating agent is used or if the reaction is not carefully monitored.
-
Unreacted Starting Material: Incomplete reactions are a common source of impurities. Monitoring the reaction progress using techniques like HPLC or TLC is crucial before work-up.
-
Byproducts from Side Reactions: In the Willgerodt-Kindler reaction, complex reaction mixtures can sometimes form.[10] Purification via recrystallization or chromatography is often necessary to remove these byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Willgerodt-Kindler Reaction Step
Q: We are experiencing significantly lower than expected yields (<60%) during the scale-up of the Willgerodt-Kindler reaction from 3-Bromo-4-chloroacetophenone. What are the potential causes and solutions?
A: Low yields in the Willgerodt-Kindler reaction are a known challenge during scale-up.[10] Here are common causes and troubleshooting steps:
-
Cause 1: Inefficient Reaction/Mixing. At a larger scale, the reaction mixture, which involves solid sulfur, can become thick and difficult to stir, leading to poor heat transfer and incomplete reaction.
-
Solution: Ensure the reactor is equipped with a powerful overhead stirrer capable of handling viscous slurries. Consider using a higher-boiling solvent to improve solubility and maintain a more fluid reaction mixture.
-
-
Cause 2: Suboptimal Temperature. The reaction typically requires high temperatures (reflux) to proceed efficiently.[6][11] Insufficient heating on a large scale can lead to a stalled reaction.
-
Solution: Monitor the internal reaction temperature closely. Ensure the heating mantle or jacketed reactor can achieve and maintain the target reflux temperature consistently throughout the reaction volume.
-
-
Cause 3: Incomplete Hydrolysis. The intermediate thioamide must be fully hydrolyzed to the carboxylic acid. This step is often done under basic conditions (e.g., NaOH solution) at reflux.[6]
-
Solution: Ensure sufficient equivalents of base are used and that the hydrolysis is run for an adequate amount of time (e.g., 4-6 hours or as determined by reaction monitoring) at reflux to drive the reaction to completion.
-
-
Cause 4: Use of Phase-Transfer Catalyst (PTC). The efficiency of the Willgerodt-Kindler reaction can be significantly improved by using a phase-transfer catalyst, which can also help reduce reaction time.[10][12]
-
Solution: Introduce a suitable PTC such as triethylbenzylammonium chloride (TEBA) to the reaction mixture.[12] This can dramatically improve reaction rates and yields, especially in a multiphasic system.
-
Issue 2: Poor Regioselectivity in Direct Bromination
Q: During the direct bromination of 2-(4-chlorophenyl)acetic acid, we are observing the formation of multiple brominated isomers, contaminating our desired product. How can we improve the selectivity for the 3-bromo isomer?
A: Achieving high regioselectivity is crucial for this route. The directing effects of the chloro and acetic acid groups are key.
-
Cause 1: Incorrect Solvent Choice. The solvent plays a critical role in modulating the reactivity of the brominating agent and stabilizing intermediates.
-
Solution: Acetic acid is a commonly used solvent that has been shown to provide good regioselectivity in the bromination of substituted phenylacetic acids.[4] Avoid non-polar solvents which may reduce selectivity.
-
-
Cause 2: Reaction Temperature Too High. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution: Maintain a controlled, low temperature during the addition of bromine. Start at room temperature or slightly below and monitor for any exotherm. A slow, dropwise addition of a bromine solution (e.g., bromine in acetic acid) is recommended to keep the concentration of free bromine low and control the temperature.[4]
-
-
Cause 3: Inappropriate Brominating Agent/Catalyst. The choice of brominating agent and the presence or absence of a catalyst can dictate the outcome.
-
Solution: Using elemental bromine in acetic acid is a standard method.[4] Avoid using Lewis acid catalysts (like FeBr₃) which can alter the inherent directing effects of the substituents and may lead to a different isomer distribution.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Phenylacetic Acid Derivatives
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Scale-Up Challenges | Reference |
|---|---|---|---|---|---|
| Willgerodt-Kindler | Substituted Acetophenone | Sulfur, Morpholine, NaOH | 50-92% | High temperatures, viscous slurry, potential for complex mixtures. | [10][11] |
| Direct Bromination | Substituted Phenylacetic Acid | Bromine, Acetic Acid | ~84% | Handling of corrosive bromine, control of regioselectivity, exotherm management. | [4] |
| Carbonylation | Substituted Benzyl Chloride | CO gas, Pd Catalyst, Base | up to 95% | High-pressure equipment, handling of toxic CO gas, catalyst cost and recovery. | [8] |
| Cyanide Hydrolysis | Substituted Benzyl Bromide | NaCN, H₂SO₄/NaOH | High | Handling of highly toxic cyanide, multi-step process. |[5] |
Experimental Protocols
Protocol 1: Willgerodt-Kindler Synthesis of 2-(3-Bromophenyl)acetic acid (Model Protocol)
This protocol for a similar compound demonstrates the key steps. Adaptation for the 3-bromo-4-chloro substrate is required.
-
Thioamide Formation: In a suitable reactor equipped with an overhead stirrer, condenser, and temperature probe, charge sublimed sulfur (1.5 eq), 3-bromoacetophenone (1.0 eq), and morpholine (1.5 eq).[11]
-
Heat the mixture to reflux and maintain for 14 hours with vigorous stirring. The mixture will become dark and viscous.[11]
-
Hydrolysis: Cool the reaction mixture to 20-30°C. Carefully add a pre-mixed solution of glacial acetic acid, water, and concentrated sulfuric acid.[11]
-
Heat the new mixture to reflux and maintain for an additional 6 hours to complete the hydrolysis.[11]
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice water, which will cause a crude solid to precipitate. Filter the solid.[11]
-
Dissolve the crude solid in a 20% aqueous sodium hydroxide solution and filter to remove insoluble impurities.[11]
-
Cool the filtrate in an ice bath and acidify with HCl to a pH of 1-2 to precipitate the final product.[11]
-
Filter the solid, wash with cold water, and dry to yield the final 2-(3-Bromophenyl)acetic acid.[11]
Protocol 2: Regioselective Bromination of 4-methoxyphenylacetic acid (Model Protocol)
This protocol demonstrates the direct bromination approach. The electronic properties of the 4-chloro vs. 4-methoxy substrate will affect reactivity but the procedure is a good starting point.
-
Reaction Setup: In a reactor, dissolve 4-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid.[4]
-
Reagent Addition: Separately, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred starting material solution over a period of 30 minutes.[4]
-
Reaction: Stir the mixture at room temperature for 60 minutes after the addition is complete. Monitor the reaction by TLC or HPLC.[4]
-
Work-up and Isolation: Pour the reaction mixture into a large volume of ice-water. A precipitate will form.[4]
-
Stir the slurry for 10 minutes, then collect the solid by filtration. Wash the filter cake with cold water.[4]
-
Purify the crude product by recrystallization from a suitable solvent like xylene to yield the pure 2-(3-bromo-4-methoxyphenyl)acetic acid.[4]
Visualizations
Caption: Overview of primary synthetic routes to the target molecule.
Caption: Troubleshooting workflow for low yield in the Willgerodt-Kindler reaction.
Caption: Potential impurity profile for the direct bromination synthesis route.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
dehalogenation side reactions of 2-(3-Bromo-4-chlorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromo-4-chlorophenyl)acetic acid, with a specific focus on managing and mitigating dehalogenation side reactions during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common dehalogenation side reactions observed with this compound?
A1: When using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the primary side reactions involve the replacement of a halogen atom (bromine or chlorine) with a hydrogen atom. This process, known as hydrodehalogenation or proto-dehalogenation, leads to the formation of undesired byproducts.[1][2] Given the typical reactivity of halogens in these reactions (C-I > C-Br > C-Cl), the carbon-bromine bond is more susceptible to both desired coupling and undesired dehalogenation than the carbon-chlorine bond.
The potential dehalogenated byproducts are:
-
Mono-dehalogenated: 2-(4-Chlorophenyl)acetic acid (from debromination) or 2-(3-Bromophenyl)acetic acid (from dechlorination).
-
Di-dehalogenated: 2-Phenylacetic acid.
Q2: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed reactions?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed coupling processes.[3] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can intercept a hydride source from the reaction mixture before the desired transmetalation step can occur. Common hydride sources include solvents (like alcohols or DMF), bases (e.g., those containing formate impurities or certain amines), or even the boronic acid reagent itself.[3][4] Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the dehalogenated byproduct.[3]
Q3: How can I detect and quantify dehalogenation byproducts in my reaction mixture?
A3: You can identify and quantify dehalogenation byproducts using standard analytical techniques:[1][2]
-
Thin Layer Chromatography (TLC): Dehalogenated byproducts are typically less polar and will have a higher Rf value compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for identifying and quantifying the starting material, desired product, and dehalogenated side products based on their distinct retention times and mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can reveal the presence of dehalogenated products. For example, the appearance of a new aromatic proton signal in the region where the bromine atom was previously located is a clear indicator of debromination.
Troubleshooting Guide: Dehalogenation Side Reactions
Issue: Significant formation of 2-(4-Chlorophenyl)acetic acid (Debromination byproduct) is observed during a Suzuki coupling reaction.
This is the most common dehalogenation issue due to the higher reactivity of the C-Br bond compared to the C-Cl bond. The following steps can help mitigate this side reaction.
Diagram: Troubleshooting Workflow for Debromination
Caption: A logical workflow for troubleshooting undesired debromination.
Troubleshooting Steps & Recommendations
| Parameter | Recommendation & Rationale |
| Temperature | Action: Lower the reaction temperature. High temperatures can accelerate the rate of catalyst decomposition and hydride formation, leading to increased hydrodehalogenation.[1][5] Protocol: Screen the reaction at temperatures from room temperature up to 80°C to find an optimal balance between reaction rate and selectivity. |
| Base | Action: Switch to a non-hydride donating base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides (NaOtBu) or hydroxides, which can be sources of hydrides or promote side reactions.[2] Protocol: Compare K₂CO₃ with K₃PO₄. Ensure the base is anhydrous and of high purity. |
| Palladium Ligand | Action: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1] Protocol: Screen a panel of ligands. For example, compare the results using a standard ligand like PPh₃ with a Buchwald-type biarylphosphine ligand. |
| Solvent | Action: Use aprotic, non-reducible solvents. Solvents like 1,4-dioxane or toluene are generally safer choices than protic solvents (e.g., alcohols) or solvents that can be reduced to provide hydrides (e.g., DMF).[1][4] Protocol: If using a solvent mixture like dioxane/water, minimize the amount of water or ensure it is thoroughly degassed. |
Quantitative Impact of Reaction Parameters on Debromination
The following table summarizes representative data on how changing reaction parameters can affect the ratio of the desired product to the debrominated byproduct in a typical Suzuki-Miyaura coupling.
| Parameter Change | Condition A | Yield (Desired) | Yield (Debrominated) | Condition B | Yield (Desired) | Yield (Debrominated) |
| Temperature | 100°C | 65% | 30% | 70°C | 85% | 10% |
| Base | NaOtBu | 70% | 25% | K₃PO₄ | 90% | 5% |
| Ligand | PPh₃ | 55% | 40% | SPhos | 92% | <5% |
| Solvent | DMF | 75% | 20% | Toluene | 88% | 8% |
| Note: This table presents illustrative trends based on general observations in palladium-catalyzed cross-coupling reactions. Actual results will vary based on the specific substrates and full reaction conditions.[1] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to selectively couple an arylboronic acid at the C-Br position of this compound while minimizing the formation of 2-(4-Chlorophenyl)acetic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of toluene to form the pre-catalyst complex.
-
Add the catalyst mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to form a 10:1 solvent mixture.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Take an aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze the organic layer.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. Characterize the final product and quantify any dehalogenated byproducts by ¹H NMR and LC-MS.
Diagram: Reaction Pathway Visualization
Caption: Possible reaction pathways for this compound.
References
Technical Support Center: Monitoring Reactions with 2-(3-Bromo-4-chlorophenyl)acetic acid by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-(3-Bromo-4-chlorophenyl)acetic acid.
Troubleshooting Guide
Monitoring reactions by TLC can sometimes present challenges. The table below outlines common problems, their probable causes, and recommended solutions to ensure reliable and clear results.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | The sample is too concentrated, leading to overloading of the stationary phase.[1][2] | Dilute the sample before spotting it on the TLC plate.[1] |
| The acidic nature of this compound can cause strong interactions with the silica gel.[3][4] | Add a small amount (0.1-2.0%) of a weak acid, such as acetic acid or formic acid, to the mobile phase to improve the spot shape.[3][5] | |
| The chosen solvent system is not appropriate for the compound.[6] | Experiment with a different solvent system, potentially one with a different polarity.[3] | |
| Spots are Not Visible | The compound may not be UV-active, or the concentration is too low.[3] | Try alternative visualization methods such as iodine vapor or a chemical stain.[7][8] Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between each application.[3] |
| The solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve in the solvent reservoir.[1][6] | Ensure the solvent level in the chamber is below the baseline where the samples are spotted.[3] | |
| Overlapping or Poorly Resolved Spots | The polarity of the starting material and the product are very similar in the chosen solvent system. | Try a different solvent system with varying polarity to improve separation.[3] Consider using a co-spot, where the reaction mixture and starting material are spotted in the same lane, to help differentiate between the two. An elongated spot can indicate the presence of both.[9][10] |
| Rf Values are Too High or Too Low | The mobile phase is either too polar (high Rf) or not polar enough (low Rf).[3] | To decrease the Rf value, reduce the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).[5] To increase the Rf value, increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[5] |
| Unexpected Spots Appear | The TLC plate may have been contaminated during handling.[6] | Handle the TLC plate carefully, touching only the edges to avoid transferring any contaminants to the surface. |
| The reaction may be producing unexpected side products. | This could be a genuine reflection of the reaction's progress. Further analysis would be needed to identify the side products. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of a reaction with this compound?
A1: A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes (e.g., 1:1 or 7:3 ethyl acetate:hexanes).[4][5] Since this compound is acidic and can cause tailing, it is often beneficial to add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[4][5] This helps to suppress the ionization of the carboxylic acid, leading to sharper, more defined spots.
Q2: How can I visualize the spots on the TLC plate?
A2: There are several methods for visualizing spots on a TLC plate:
-
UV Light: Since this compound contains an aromatic ring, it should be visible under a UV lamp (typically at 254 nm) if the TLC plate contains a fluorescent indicator.[8] The compound will appear as a dark spot on a fluorescent background.[8] This method is non-destructive.
-
Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a common, semi-destructive method.[11] Organic compounds will often form colored complexes with iodine, appearing as brown spots.[7][11]
-
Chemical Stains: For carboxylic acids, a bromocresol green stain can be very effective.[7] This will result in yellow spots on a blue background.[7][12] Another general-purpose stain is p-anisaldehyde, which can react with various functional groups to produce colored spots upon heating.[7]
Q3: How do I use TLC to determine if my reaction is complete?
A3: To monitor a reaction's progress, you will typically spot three lanes on your TLC plate: the starting material, a co-spot (both starting material and reaction mixture in the same spot), and the reaction mixture.[9][13] The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is clearly visible.[9]
Q4: What does the Rf value tell me, and how do I calculate it?
A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1] It is calculated as:
Rf = (distance from the baseline to the center of the spot) / (distance from the baseline to the solvent front)
The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[1] Generally, less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have lower Rf values.[14]
Detailed Experimental Protocol: Monitoring an Esterification Reaction
This protocol outlines the steps for monitoring the esterification of this compound with ethanol to form ethyl 2-(3-bromo-4-chlorophenyl)acetate.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 0.5% acetic acid
-
UV lamp (254 nm)
-
Reaction mixture aliquots taken at different time intervals (e.g., t=0, 1h, 2h, etc.)
-
A solution of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line: "SM" for the starting material, "C" for a co-spot, and "R" for the reaction mixture.[10]
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small spot of the starting material solution.
-
In the "R" lane, apply a small spot of the reaction mixture.
-
In the "C" lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.[10]
-
-
Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber's atmosphere with solvent vapors.[10] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.[10]
-
Compare the lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new spot (the less polar ester product, which will have a higher Rf value) indicate that the reaction is proceeding. The reaction is complete when the starting material spot is absent in the "R" lane.
-
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. epfl.ch [epfl.ch]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for 2-(3-Bromo-4-chlorophenyl)acetic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the work-up of reactions involving 2-(3-bromo-4-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for isolating this compound from a reaction mixture?
The most effective method for isolating this compound, a carboxylic acid, is through an acid-base extraction. This technique leverages the difference in solubility between the acidic form of the compound and its corresponding carboxylate salt. The acidic form is soluble in organic solvents, while its salt form is typically soluble in water. By manipulating the pH of the aqueous phase, the compound can be selectively moved between an organic layer and an aqueous layer, separating it from neutral or basic impurities.
Q2: How do I choose the appropriate base for the extraction?
The choice of base depends on the other components in your reaction mixture.
-
For separating from neutral and basic impurities: A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal. These are strong enough to deprotonate the carboxylic acid but will not react with very weakly acidic compounds like phenols, offering an additional layer of selectivity.
-
For general purpose extraction: A stronger base like sodium hydroxide (NaOH) can be used. However, be cautious as a strong base can induce side reactions, such as hydrolysis of esters, if they are present in your mixture.
Q3: My product, this compound, is not precipitating after acidifying the aqueous layer. What should I do?
If the product does not precipitate upon acidification, it is likely due to one of the following reasons:
-
High solubility in water: Although generally low for the acidic form, some solubility exists.
-
Insufficient quantity: The concentration of the product may be too low to precipitate.
Troubleshooting Steps:
-
Extract the Product: Instead of relying on precipitation, perform an extraction of the acidified aqueous layer with a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. The protonated acid will move into the organic layer.
-
Combine and Dry: Combine the organic extracts.
-
Remove Solvent: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the product.
Q4: An emulsion has formed during the liquid-liquid extraction. How can I resolve this?
Emulsions are a common issue, especially when chlorinated solvents are used. They are colloidal suspensions of one liquid in another and can prevent the clean separation of layers.
Methods to Break an Emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Filtration: Filter the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.
Q5: What are suitable solvents for the final recrystallization of this compound?
Recrystallization is used to purify the crude product. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar phenylacetic acid derivatives, common recrystallization solvents include:
-
Toluene[1]
-
A mixture of an organic solvent and a non-polar "anti-solvent" like hexanes.
-
Aqueous ethanol[2]
Always perform a small-scale test to find the optimal solvent or solvent system for your specific product.
Physicochemical Data and Safety
It is crucial to handle this compound with care, as it is a hazardous substance.
Properties:
-
Appearance: Typically a white to light-yellow or orange powder or crystalline solid.
-
Hazards: Harmful if swallowed and causes severe skin burns and eye damage.[5][6] It is corrosive to tissues and metals.[7]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Estimated Solubility Profile
The following table provides an estimated solubility profile for this compound and its sodium salt, which is critical for planning the extraction procedure.
| Compound Form | Water & Aqueous Buffers | Common Organic Solvents (e.g., Ethyl Acetate, DCM, Toluene) |
| Acidic Form (R-COOH) | Low | High |
| Salt Form (R-COO⁻Na⁺) | High | Low |
Detailed Experimental Protocol: Acid-Base Extraction
This protocol outlines a standard procedure for isolating this compound from a typical reaction mixture containing neutral organic byproducts.
-
Initial Quenching:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a sufficient amount of a 1 M aqueous solution of NaHCO₃ to the funnel.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. The aqueous layer (bottom, if using a chlorinated solvent, or top, if using ether/ethyl acetate) now contains the sodium salt of your product.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
-
Back-Wash (Optional):
-
To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh ethyl acetate or diethyl ether. Discard this organic wash.
-
-
Acidification:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a 3 M HCl solution dropwise while stirring until the pH is approximately 1-2 (confirm with pH paper).
-
The protonated this compound should precipitate as a solid.
-
-
Isolation:
-
Method A (Precipitation): If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold deionized water to remove residual inorganic salts.[2][8]
-
Method B (Extraction): If no solid forms or if it appears oily, extract the acidified aqueous solution three times with fresh portions of ethyl acetate.
-
-
Final Steps:
-
For Method A: Dry the collected solid under vacuum.
-
For Method B: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain the pure this compound.[1]
-
Visual Workflow and Troubleshooting Guides
Workflow for Acid-Base Extraction
Caption: General workflow for the isolation of this compound.
Troubleshooting Decision Tree: Emulsion Formation
Caption: Decision tree for resolving emulsions during work-up procedures.
References
- 1. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of 2-(3-Bromo-4-chlorophenyl)acetic Acid Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-(3-Bromo-4-chlorophenyl)acetic acid. We present detailed experimental protocols and supporting data to ensure robust and reliable purity assessments.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, and the desired level of sensitivity and specificity. While several techniques can be employed, HPLC is often the method of choice for non-volatile, polar compounds like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Separation based on differential migration of ions in an electric field. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar compounds.[1] | Excellent for charged species and high-efficiency separations, particularly of isomers.[1] |
| Sensitivity | High (typically ppm levels). | Very high (can reach ppb levels), especially with selective ion monitoring. | High, but can be limited by the small injection volume. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometric (MS) detection. | Very high, provides structural information for impurity identification.[2] | High, offers different selectivity compared to HPLC. |
| Typical Impurities Detected | Starting materials, synthetic by-products, isomers, and degradation products. | Volatile organic solvents, and low molecular weight by-products. | Isomeric impurities, charged by-products. |
Proposed HPLC Method and Validation Parameters
A reverse-phase HPLC method is proposed for the routine purity analysis of this compound. The following table summarizes the typical validation parameters and acceptance criteria based on International Council for Harmonisation (ICH) guidelines.[3][4]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 over the concentration range.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% for the API.[5] |
| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%).[3] |
| Specificity | The peak for this compound should be pure and free from co-eluting impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[5] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[5] |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[1][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by further diluting the stock solution.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing Workflows and Logical Relationships
Diagrams can simplify complex processes and decision-making. Below are Graphviz diagrams illustrating the experimental workflow for HPLC validation and a decision tree for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC method validation.
Caption: Decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. dl.astm.org [dl.astm.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Study of 2-(3-Bromo-4-chlorophenyl)acetic Acid and Other Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(3-Bromo-4-chlorophenyl)acetic acid alongside other notable phenylacetic acid derivatives, namely Diclofenac, Ibuprofen, and 4-Bromophenylacetic acid. The comparison focuses on their physicochemical properties and potential biological activities, supported by established experimental protocols.
Physicochemical Properties
A comparison of key physicochemical properties is crucial for understanding the potential bioavailability and formulation characteristics of these compounds. The data presented in the table below has been compiled from various chemical databases and literature sources.
| Property | This compound | Diclofenac | Ibuprofen | 4-Bromophenylacetic acid |
| Molecular Formula | C₈H₆BrClO₂ | C₁₄H₁₁Cl₂NO₂ | C₁₃H₁₈O₂ | C₈H₇BrO₂ |
| Molecular Weight | 249.49 g/mol | 296.15 g/mol | 206.29 g/mol | 215.04 g/mol |
| Melting Point | Not available | 283-285 °C | 75-77 °C | 114-117 °C[1] |
| Water Solubility | Not available | Poorly soluble | Practically insoluble | Sparingly soluble |
| pKa | Not available | ~4.0 | ~4.9 | ~4.19 |
| LogP | 2.7 | 4.51 | 3.97 | 2.28[1] |
Biological Activity: A Comparative Overview
Phenylacetic acid derivatives are a well-established class of compounds with a broad range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) and as potential anticancer agents.
Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.
Anticancer Activity
Several phenylacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).
Similar to its anti-inflammatory profile, specific anticancer activity data (e.g., IC₅₀ values) for this compound is not extensively documented. However, SAR studies on related compounds indicate that halogenation can enhance anticancer efficacy. It is hypothesized that these compounds may induce apoptosis through intrinsic and extrinsic pathways.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
This protocol outlines a common method to determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ value of the test compound for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitors (e.g., Diclofenac, Celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific duration (e.g., 10-20 minutes) at the controlled temperature.
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect (IC₅₀ value) of the test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Synthesis of this compound
A plausible synthetic route for this compound is the Willgerodt-Kindler reaction, starting from the corresponding acetophenone.
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway in Anticancer Activity
Based on the known mechanisms of other phenylacetic acid derivatives, a potential signaling pathway for the anticancer effect of this compound could involve the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis signaling pathway.
Experimental Workflow for Comparative Analysis
To conduct a comprehensive comparative study, the following experimental workflow is recommended.
Caption: Recommended workflow for a comparative study.
References
biological activity comparison of compounds derived from 2-(3-Bromo-4-chlorophenyl)acetic acid
A guide for researchers and drug development professionals on the anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of novel compounds synthesized from 2-(3-Bromo-4-chlorophenyl)acetic acid.
Derivatives of this compound represent a class of compounds with significant potential in therapeutic applications. Research has demonstrated their efficacy across a spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and enzyme inhibition. This guide provides a comparative analysis of these activities, supported by experimental data and detailed methodologies to aid in further research and development.
Anti-inflammatory Activity
Compounds derived from halogenated phenylacetic acids have shown notable anti-inflammatory properties. The mechanism of action for many of these derivatives is linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[1] The substitution pattern on the phenyl ring, including the presence of bromine and chlorine atoms, plays a crucial role in the potency and selectivity of these compounds.[1]
One area of investigation has been the synthesis of pyrrole derivatives, which have exhibited potent anti-inflammatory effects in animal models.[1] For instance, certain derivatives have demonstrated significant reduction in paw edema in carrageenan-induced inflammation assays.[2][3] The anti-inflammatory response is often associated with the modulation of pro-inflammatory cytokines like TNF-α and anti-inflammatory cytokines such as TGF-β1.[2][3]
Antimicrobial Activity
A range of derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. These compounds often feature heterocyclic scaffolds, such as thiazoles and triazoles, which are known to contribute to antimicrobial efficacy.
Antibacterial Activity
N-phenylacetamide derivatives synthesized from 2-bromo-N-(p-Chlorophenyl) acetamide have demonstrated moderate to high activity against bacterial strains including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[4] The antibacterial activity is typically assessed using methods like the disc diffusion method to determine the zone of inhibition.[4]
Antifungal Activity
Thiazole derivatives have shown promising antifungal activity against species like Candida albicans and Candida glabrata.[5] The evaluation of antifungal properties often involves determining the minimum inhibitory concentration (MIC) to quantify the potency of the compounds.
Enzyme Inhibition
The structural motif of halogenated phenylacetic acid is a key feature in the design of various enzyme inhibitors.
COX-2 Inhibition
Structurally related bromo-phenyl compounds have been investigated as potent and selective inhibitors of the COX-2 enzyme, a key target in the development of anti-inflammatory drugs with a potentially improved safety profile compared to non-selective NSAIDs.[1]
Acetylcholinesterase (AChE) Inhibition
Triazole derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[6] The inhibitory activity is quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.[6]
Quantitative Data Summary
The following table summarizes the biological activity data for representative compounds derived from or structurally related to this compound.
| Compound Class | Biological Activity | Test Organism/Enzyme | Key Findings | Reference |
| N-phenylacetamide derivatives | Antibacterial | A. baumannii, P. aeruginosa, S. aureus | Moderate to high activity observed. | [4] |
| Thiazole derivatives | Antifungal | C. albicans, C. glabrata | Exhibited distinguished antifungal activity. | [5] |
| Pyrrole derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in paw edema.[2][3] | [1][2][3] |
| Triazole derivatives | Enzyme Inhibition | Acetylcholinesterase (AChE) | Potent inhibition with low IC50 values. | [6] |
| Bromo-phenyl derivatives | Enzyme Inhibition | COX-2 | High selectivity as inhibitors. | [1] |
Experimental Protocols
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method is used to assess the antibacterial activity of the synthesized compounds.[4]
-
Preparation of Test Solutions: Each test compound is dissolved in a suitable solvent, such as Ethyl acetate, to a concentration of 0.1 g/mL.[4]
-
Impregnation of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with 30 µL of each test solution.[4]
-
Inoculation of Agar Plates: Cation-adjusted Mueller Hinton agar plates are uniformly inoculated with a standardized suspension of the test bacterial strain.[4]
-
Application of Discs: The impregnated discs are placed on the surface of the inoculated agar plates.[4]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters.
In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)
This assay evaluates the anti-inflammatory activity of compounds by measuring the inhibition of trypsin, a protease enzyme associated with inflammatory processes.[7][8]
-
Preparation of Solutions: Stock solutions (1.0 mg/mL) of the test compounds are prepared in DMSO, with further dilutions made in PBS (pH 7.6).[8]
-
Reaction Mixture: A mixture containing 0.1 mL of trypsin, 4.9 mL of PBS, and 1 mL of the test sample is incubated at 37°C for 10 minutes.[8]
-
Substrate Addition: 2 mL of 0.75% (w/v) casein in PBS is added to the mixture, which is then incubated for an additional 20 minutes at 37°C.[8]
-
Termination of Reaction: The reaction is stopped by the addition of a suitable reagent (e.g., perchloric acid).
-
Measurement: The absorbance of the supernatant is measured spectrophotometrically to determine the extent of casein digestion, from which the percentage of protease inhibition is calculated.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Antibacterial Screening
Caption: Workflow for the disc diffusion method of antibacterial screening.
Signaling Pathway for COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by derived compounds.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irejournals.com [irejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes | MDPI [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Biological Evaluation of Compounds Derived from Phenylacetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-4-chlorophenyl)acetic acid is a halogenated phenylacetic acid derivative. The presence of bromine and chlorine atoms on the phenyl ring suggests that its derivatives could exhibit a range of biological activities, as halogens are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Phenylacetic acid and its derivatives are scaffolds for various pharmacologically active agents, including anti-inflammatory, antibacterial, and anticancer drugs. This guide explores the in-vitro testing of compounds synthesized from analogs of this compound to provide a comparative overview of their potential therapeutic applications.
Amide Derivatives: Antibacterial Activity
Amides derived from phenylacetic acids are a well-explored class of compounds with potential antibacterial properties. While no specific data exists for amides from this compound, studies on similar structures, such as 2-amino-N-(p-Chlorophenyl) acetamide derivatives, provide valuable insights.
Experimental Data
The following table summarizes the antibacterial activity of synthesized 2-amino-N-(p-Chlorophenyl) acetamide derivatives against various bacterial strains. The activity is presented as the zone of inhibition in millimeters.
| Compound | Acinetobacter baumannii ATCC19606 | Pseudomonas aeruginosa ATCC27853 | Pseudomonas aeruginosa ATCC29260 | Staphylococcus aureus ATCC6538p |
| 5a | 10 mm | 9 mm | 10 mm | 12 mm |
| 5b | 11 mm | 10 mm | 11 mm | 13 mm |
| 5c | 9 mm | 8 mm | 9 mm | 11 mm |
| 5d | 13 mm | 12 mm | 13 mm | 15 mm |
Data sourced from a study on 2-amino-N-(p-Chlorophenyl) acetamide derivatives[1].
Experimental Protocols
Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives (General Procedure):
The synthesis involves a two-step process. First, 2-bromo-N-(p-chlorophenyl) acetamide is prepared by reacting 4-chloroaniline with bromoacetyl bromide. Subsequently, the 2-bromo-N-(p-chlorophenyl) acetamide is reacted with various amines in the presence of dichloromethane and a saturated potassium carbonate solution at room temperature to yield the final 2-amino-N-(p-Chlorophenyl) acetamide derivatives[1].
Antibacterial Activity Assay (Disc Diffusion Method):
The in-vitro antibacterial activity of the synthesized compounds was evaluated using the disc diffusion method. The test compounds were dissolved in ethyl acetate to a concentration of 0.1 g/mL. Sterile discs (6 mm in diameter) were impregnated with 30 µL of each test solution and placed on cation-adjusted Mueller Hinton agar medium plates previously inoculated with the respective bacterial strains. The plates were then incubated, and the diameter of the zone of inhibition was measured in millimeters[1].
Workflow Diagram
Caption: Workflow for the synthesis and antibacterial testing of amide derivatives.
Phenoxyacetic Acid Derivatives: Anti-inflammatory Activity
Phenoxyacetic acid derivatives are known for their anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes. A study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors provides a relevant comparison for potential anti-inflammatory applications.
Experimental Data
The following table presents the in-vitro COX-1 and COX-2 inhibitory activity of selected phenoxyacetic acid derivatives, with celecoxib and mefenamic acid as reference drugs. The data is presented as IC50 values (µM), which is the concentration of the compound required to inhibit 50% of the enzyme activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5d | 9.03 ± 0.15 | 0.09 ± 0.01 | 100.33 |
| 5e | 7.00 ± 0.20 | 0.08 ± 0.01 | 87.5 |
| 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 |
| 7b | 5.93 ± 0.12 | 0.06 ± 0.01 | 98.83 |
| Celecoxib | 10.5 ± 0.8 | 0.05 ± 0.004 | 210 |
| Mefenamic Acid | 1.2 ± 0.09 | 2.5 ± 0.15 | 0.48 |
Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. Note that compounds 5d, 5e, 5f, and 7b contain a bromo-substituted phenoxy ring, making them particularly relevant analogs.[2]
Experimental Protocols
Synthesis of Phenoxyacetic Acid Derivatives (General Procedure):
The synthesis starts with the treatment of aldehydes with ethyl bromoacetate to yield ethyl phenoxyacetate derivatives. This is followed by hydrolysis to form phenoxyacetic acid derivatives. These aldehyde-containing phenoxyacetic acids are then reacted with benzohydrazide derivatives or 2-phenylacetohydrazide in refluxing ethanol with a catalytic amount of acetic acid to produce the final compounds[2].
In-Vitro COX-1 and COX-2 Inhibition Assays:
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. The compounds were tested at various concentrations, and the IC50 values were calculated from the dose-response curves[2].
Signaling Pathway Diagram
Caption: Simplified signaling pathway showing COX-2 inhibition by phenoxyacetic acid derivatives.
Heterocyclic Derivatives: Anticancer Activity
The synthesis of heterocyclic compounds from phenylacetic acid derivatives can lead to molecules with potential anticancer activity. While direct examples from this compound are lacking, the synthesis of thiazole-based heterocyclic hybrids provides a relevant example of creating complex molecules with antiproliferative effects.
Experimental Data
The following table shows the in-vitro antiproliferative activity of a synthesized thiazole-linked pyrazoline derivative against two cancer cell lines, with doxorubicin as the reference drug. The data is presented as IC50 values (µM).
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | WM266.4 (Melanoma) IC50 (µM) |
| 9t | 0.16 | 0.12 |
| Sorafenib (Reference) | - | - |
| Doxorubicin (Reference) | - | - |
Data sourced from a study on the synthesis of bioactive thiazole-based heterocyclic hybrids. Compound 9t is 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole.[3][4]
Experimental Protocols
Synthesis of Thiazole-Based Heterocyclic Hybrids (General Procedure):
The synthesis is a multicomponent reaction involving the cyclization of phenacyl bromide with thiosemicarbazide, followed by the reaction of the resulting intermediate with a chalcone in the presence of a catalytic amount of sodium hydroxide in ethanol[3][4].
In-Vitro Antiproliferative Activity (MTT Assay):
The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured using a microplate reader to determine cell viability, and the IC50 values were calculated[3][4].
Experimental Workflow Diagram
Caption: Workflow for the synthesis and in-vitro anticancer testing of heterocyclic derivatives.
Conclusion
While direct in-vitro data for derivatives of this compound is limited, the analysis of structurally similar compounds provides a strong rationale for exploring its potential in developing new therapeutic agents. The presented data on amide, phenoxyacetic acid, and heterocyclic derivatives suggests that compounds synthesized from this compound could exhibit promising antibacterial, anti-inflammatory, and anticancer activities. Further research, involving the synthesis and rigorous in-vitro evaluation of such derivatives, is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data in this guide can serve as a valuable starting point for such investigations.
References
A Comparative Guide to the Efficacy of Catalysts in Reactions of 2-(3-Bromo-4-chlorophenyl)acetic Acid
For researchers, scientists, and professionals in drug development, the strategic modification of molecules like 2-(3-Bromo-4-chlorophenyl)acetic acid is a cornerstone of innovation. The reactivity of this compound is primarily centered around two key functionalities: the bromo-substituted aromatic ring, which is amenable to a variety of cross-coupling reactions, and the carboxylic acid group, which can undergo reactions such as esterification. The choice of catalyst is paramount in dictating the efficiency, selectivity, and yield of these transformations. This guide provides a comparative analysis of different catalytic systems for key reactions involving this compound, supported by experimental data from analogous systems in the scientific literature.
Catalytic Cross-Coupling Reactions at the C-Br Bond
The bromine atom on the phenyl ring of this compound serves as a versatile handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing complex molecular architectures from relatively simple precursors.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds. For substrates similar to this compound, palladium catalysts are highly effective. The choice of ligand and base is crucial for achieving high yields.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 95 | [2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp | High |[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.) are combined in a solvent system like 1,4-dioxane and water (4:1). The mixture is degassed with an inert gas (e.g., argon or nitrogen). The palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), is then added, and the mixture is heated to 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the desired product.[1][4]
Palladium-Catalyzed Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. Palladium acetate is a common catalyst precursor, often used in conjunction with a phosphine ligand.
Table 2: Comparison of Palladium Catalysts for the Heck Reaction of Aryl Bromides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Good to Excellent | [5][6] |
| Pd₂(dba)₃ | P(t-Bu)₃H·BF₄ | Cy₂NMe | Dioxane | 120 | High | [7] |
| PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 100 | High |[8] |
Experimental Protocol: General Procedure for the Heck Reaction
To a solution of this compound (1.0 equiv.) and an alkene (1.2-1.5 equiv.) in a suitable solvent like DMF or acetonitrile, a base such as triethylamine (2.0 equiv.) is added. The mixture is degassed, and the palladium catalyst, for example, Pd(OAc)₂ (1-5 mol%) along with a phosphine ligand like P(o-tolyl)₃ (2-10 mol%), is introduced. The reaction is heated at 80-120 °C until the starting material is consumed (monitored by TLC or GC). The mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[5][7]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides.
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | Room Temp - 65 | Good to Excellent | [9][10] |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | High | [11] |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | DTBNpP | TMP | DMSO | Room Temp | Up to 97 |[12] |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) is prepared in a degassed solvent (e.g., THF or DMF). A base, typically an amine like triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then worked up by filtration to remove the amine salt, followed by solvent evaporation and purification of the residue by chromatography.[9][10]
Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination provides a versatile method for C-N bond formation between an aryl halide and an amine. The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.
Table 4: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Bromides.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Good to Excellent | [13] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High | [14] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | Up to 98 |[15] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos), a base (e.g., NaOt-Bu), this compound, and the amine. A dry, deoxygenated solvent such as toluene or dioxane is added. The reaction mixture is heated to 80-110 °C for the specified time. After cooling, the mixture is diluted with a solvent like ethyl acetate, washed with water and brine, dried over a drying agent, and concentrated. The crude product is then purified by chromatography.[13][14]
Nickel-Catalyzed Cross-Coupling
Nickel catalysts have emerged as a more economical alternative to palladium for certain cross-coupling reactions of aryl bromides, often exhibiting unique reactivity.
Table 5: Comparison of Nickel Catalysts for Cross-Coupling of Aryl Bromides.
| Reaction Type | Nickel Catalyst | Ligand | Reductant/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cross-Electrophile Coupling | NiBr₂ | Terpyridine | Zn | DMA | 50 | High | [16] |
| Reductive Coupling | NiCl₂·glyme | Bipyridine | Mn | DMF | 60 | Good | [17] |
| C-S Coupling | NiCl₂ | dcype | KOt-Bu | Dioxane | 80 | Good |[18] |
Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
Under an inert atmosphere, a reaction flask is charged with the nickel catalyst (e.g., NiBr₂), a ligand (e.g., terpyridine), and a reductant (e.g., zinc powder). A solution of this compound and the coupling partner (e.g., another aryl halide) in a solvent like DMA is added. The mixture is stirred at the specified temperature until the reaction is complete. The workup typically involves filtering off the solids and purifying the product from the filtrate by extraction and chromatography.[16]
Catalytic Cyanation of the C-Br Bond
The introduction of a nitrile group is a valuable transformation in medicinal chemistry. Palladium-catalyzed cyanation offers a direct route from aryl bromides.
Table 6: Comparison of Catalysts for Palladium-Catalyzed Cyanation of Aryl Bromides.
| Palladium Catalyst | Cyanide Source | Ligand | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Zn(CN)₂ | dppf | DMF | 80 | Excellent | [19] |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | None | DMAC | 120 | Good to Excellent | [20] |
| PdCl₂(XantPhos) | KCN | XantPhos | Toluene | 100 | High |[21] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
A mixture of this compound (1.0 equiv.), a cyanide source such as Zn(CN)₂ (0.6 equiv.) or K₄[Fe(CN)₆] (0.3 equiv.), and a palladium catalyst system (e.g., Pd₂(dba)₃ with dppf) is heated in a degassed solvent like DMF or DMAC at 80-120 °C. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled and subjected to an aqueous workup, followed by extraction with an organic solvent. The product is then isolated and purified.[19][20]
Catalytic Esterification of the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be readily converted to an ester, a common step in drug development to modify physicochemical properties. This transformation is typically catalyzed by acids, including Lewis acids.
Table 7: Comparison of Lewis Acid Catalysts for Esterification.
| Catalyst | Reactants | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| FeCl₃ | Octanoic acid + n-Octyl alcohol | None | 5 | ~90 | [22] |
| HZSM-5 (Zeolite) | Isoamyl alcohol + Acetic acid | None | 6 | 100 |
| ZnCl₂ | Isoamyl alcohol + Acetic acid | None | 6 | ~70 | |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Esterification
A mixture of this compound, an alcohol (in excess, can also serve as the solvent), and a catalytic amount of a Lewis acid (e.g., FeCl₃) is heated to reflux with stirring. The reaction can be monitored by observing the removal of water, for instance, using a Dean-Stark apparatus. After the reaction is complete, the excess alcohol is removed by distillation. The residue is then dissolved in an organic solvent, washed with a basic solution to remove unreacted acid, and then with brine. The organic layer is dried and concentrated to afford the ester, which may be further purified by distillation or chromatography.[22]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a typical palladium-catalyzed cross-coupling reaction, from setup to product isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed cyanation of bromocalix[4]arenes at the upper rim - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 21. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 22. Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis for Structural Confirmation of 2-(3-Bromo-4-chlorophenyl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the structural confirmation of 2-(3-Bromo-4-chlorophenyl)acetic acid and its derivatives. By presenting predicted and experimental ¹H NMR and ¹³C NMR data alongside detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.
Comparative Spectroscopic Data
The structural confirmation of this compound and its derivatives relies heavily on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a detailed fingerprint of the molecular structure. Below is a comparative summary of predicted NMR data for the parent acid and two key derivatives, alongside experimental data for structurally related compounds.
Disclaimer: Specific experimental spectral data for this compound and its methyl ester and amide derivatives were not found in publicly available databases. The data presented for these compounds are predicted values based on established NMR principles and analysis of structurally similar molecules.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm, multiplicity, J Hz) | Methylene Protons (-CH₂-) (δ, ppm, multiplicity) | Other Protons (δ, ppm, multiplicity) |
| This compound (Predicted) | 7.55 (d, J=2.0), 7.30 (d, J=8.2), 7.10 (dd, J=8.2, 2.0) | 3.65 (s) | 11.5 (s, COOH) |
| Methyl 2-(3-Bromo-4-chlorophenyl)acetate (Predicted) | 7.53 (d, J=2.1), 7.28 (d, J=8.3), 7.08 (dd, J=8.3, 2.1) | 3.60 (s) | 3.70 (s, OCH₃) |
| 2-(3-Bromo-4-chlorophenyl)acetamide (Predicted) | 7.50 (d, J=2.2), 7.25 (d, J=8.4), 7.05 (dd, J=8.4, 2.2) | 3.55 (s) | 5.5-6.5 (br s, NH₂) |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid [1] | 7.48 (d), 7.19 (dd), 6.86 (d) | 3.56 (s) | 3.89 (s, OCH₃) |
| 4-Bromophenyl acetamide [2] | 7.42 (m) | - | 2.18 (s, CH₃), 7.35 (br, NH) |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Methylene Carbon (-CH₂-) (δ, ppm) | Carbonyl Carbon (C=O) (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Predicted) | 134.5, 132.0, 131.5, 130.0, 129.0, 122.0 | 40.5 | 178.0 | - |
| Methyl 2-(3-Bromo-4-chlorophenyl)acetate (Predicted) | 134.2, 131.8, 131.2, 129.8, 128.8, 121.8 | 40.8 | 172.0 | 52.5 (OCH₃) |
| 2-(3-Bromo-4-chlorophenyl)acetamide (Predicted) | 134.8, 132.2, 131.8, 130.2, 129.2, 122.5 | 42.0 | 174.5 | - |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid [1] | 155.5, 134.6, 129.6, 127.0, 112.2, 111.9 | 39.9 | 178.0 | 56.5 (OCH₃) |
| 4-Bromophenyl acetamide [2] | 136.91, 131.95, 121.36, 116.86 | - | 168.36 | 24.63 (CH₃) |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of small organic molecules like this compound and its derivatives.
1. Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by methods such as recrystallization, column chromatography, or distillation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for non-polar to moderately polar compounds include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆). For carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable carboxylic proton.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Procedure:
-
Weigh the desired amount of the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial and gently agitate until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton resonance frequency of 400 MHz or higher.
-
¹H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are usually adequate, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm covers the chemical shifts of most organic compounds.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing and Analysis
-
Software: Use appropriate NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) for data analysis.
-
Processing Steps:
-
Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) is commonly used as an internal reference. Alternatively, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak. For ¹H NMR, also determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values).
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using spectroscopic analysis.
Caption: Workflow for Structural Confirmation.
This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. The combination of predictive and comparative data with robust experimental protocols aims to support researchers in the efficient and accurate structural elucidation of their synthesized compounds.
References
assessing the inhibitory potential of 2-(3-Bromo-4-chlorophenyl)acetic acid derivatives on specific enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the inhibitory potential of derivatives based on the 2-(3-Bromo-4-chlorophenyl)acetic acid scaffold against a range of clinically relevant enzymes. Due to the limited availability of comprehensive studies on a single series of this compound derivatives, this guide draws upon data from structurally related compounds to highlight the therapeutic potential of this chemical class. The information presented herein is intended to serve as a valuable resource for guiding future research and development of novel enzyme inhibitors.
Inhibitory Potential Across Key Enzyme Targets
The following tables summarize the available quantitative data on the inhibitory activities of various bromo- and chloro-phenylacetic acid derivatives and related compounds against several key enzymes. It is important to note that the core structures of these compounds may vary, and direct comparison of inhibitory potency should be made with caution.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,3-diaryl-1,3-thiazolidine-4-ones with SO2Me pharmacophore | - | 0.06 | >83 | [1] |
| 4-carboxyl quinoline derivatives with methylsulfonyl group | - | <0.06 | >405 | [1] |
| Thiazole derivatives | - | 0.09 | 61.66 | [2] |
| 1,2,4-triazole-3-carboxylate derivatives | - | 0.00712 | 1080 | [2] |
Table 2: Inhibition of Cholinesterases
| Compound/Derivative Class | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Reference |
| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | 1.93 | 1.64 | [3] |
| Azinane triazole derivative (12d) | 0.73 ± 0.54 | 0.038 ± 0.50 | [4] |
| Azinane triazole derivative (12m) | - | 0.017 ± 0.53 | [4] |
Table 3: Inhibition of α-Glucosidase and α-Amylase
| Compound/Derivative Class | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
| 2-(3-benzoyl...)-N-(2-bromophenyl) acetamide (FA2) | 18.82 ± 0.89 | 5.17 ± 0.28 | [5] |
| Azinane triazole derivative (12d) | 36.74 ± 1.24 | - | [4] |
Table 4: Inhibition of Other Enzymes
| Enzyme | Compound/Derivative Class | IC50 (µM) | Reference |
| Aurora A Kinase | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Potent (exact value not specified) | [6] |
| Urease | Azinane triazole derivative (12d) | 19.35 ± 1.28 | [4] |
| Alkaline Phosphatase | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | 1.469 ± 0.02 | [7] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are generalized from multiple sources and may require optimization for specific derivatives.
1. Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX activity.
-
Reagents: Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), Heme, human recombinant COX-1 and COX-2 enzymes, Arachidonic Acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate).
-
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a 96-well plate, add Reaction Buffer, Heme, and the respective COX enzyme to each well.
-
Add the inhibitor solution or vehicle (for control) to the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[3]
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reagents: 0.1 M Sodium Phosphate Buffer (pH 8.0), Acetylthiocholine iodide (ATCI, substrate), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), Acetylcholinesterase (AChE) enzyme.
-
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a 96-well plate, add Phosphate Buffer, DTNB solution, and the inhibitor solution to each well.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
3. α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect on α-glucosidase activity.
-
Reagents: 0.1 M Sodium Phosphate Buffer (pH 6.9), α-Glucosidase enzyme solution, p-Nitrophenyl-α-D-glucopyranoside (pNPG, substrate), Sodium Carbonate (Na2CO3) solution.
-
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a 96-well plate, add the inhibitor solution and the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding Na2CO3 solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
4. Urease Inhibition Assay (Berthelot Method)
This assay quantifies urease activity by measuring ammonia production.
-
Reagents: Phosphate Buffer (pH 7.4), Urea solution (substrate), Jack bean urease enzyme, Phenol reagent, Alkali reagent (sodium hypochlorite and sodium hydroxide).
-
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a 96-well plate, add buffer, urease enzyme solution, and the inhibitor solution. Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the urea substrate solution and incubate for 10 minutes at 30°C.
-
Add the phenol reagent and then the alkali reagent to each well.
-
Incubate for 10 minutes at 37°C for color development.
-
Measure the absorbance of the indophenol blue color at 625 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
5. Alkaline Phosphatase (ALP) Inhibition Assay
This assay measures the inhibition of ALP-catalyzed hydrolysis.
-
Reagents: Assay Buffer (e.g., Tris-HCl buffer, pH 9.5), p-Nitrophenyl phosphate (pNPP, substrate), Alkaline phosphatase enzyme.
-
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a 96-well plate, add Assay Buffer, inhibitor solution, and ALP enzyme solution.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Measure the absorbance at 405 nm kinetically for 10-15 minutes.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.[5]
-
6. Aurora A Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced, which is correlated with kinase activity.
-
Reagents: Kinase Assay Buffer, ATP, Kinase substrate (e.g., Kemptide), Aurora A kinase enzyme, ADP-Glo™ Kinase Assay Kit.
-
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
In a white, opaque 96-well plate, add the inhibitor solution, substrate/ATP mix, and diluted Aurora A kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of this compound derivatives.
References
- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Bioisosteric Replacement Strategies for 2-(3-Bromo-4-chlorophenyl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioisosteric replacement strategies applicable to 2-(3-bromo-4-chlorophenyl)acetic acid and its analogs. While specific studies on this exact molecule are limited, this document leverages established principles of bioisosterism and presents experimental data from structurally related compounds to inform drug design and development efforts. The focus is on the two primary moieties amenable to bioisosteric modification: the carboxylic acid group and the substituted phenyl ring.
Bioisosteric Replacement of the Carboxylic Acid Moiety
The carboxylic acid group is a common pharmacophore but can be associated with metabolic instability and poor pharmacokinetic properties.[1] Its replacement with bioisosteres can lead to improved drug-like characteristics.[1][2] Commonly employed bioisosteres for carboxylic acids include tetrazoles and sulfonamides.[3][4][5]
1.1. Tetrazole Analogs
The 1H-tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group, exhibiting similar acidity and the ability to participate in key hydrogen bonding interactions.[3]
Table 1: Comparison of Physicochemical and Biological Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
| Property | Carboxylic Acid | 1H-Tetrazole | Rationale for Replacement |
| pKa | ~4-5 | ~4.5-5 | Similar acidity ensures comparable ionization at physiological pH. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Can improve membrane permeability and oral absorption.[3] |
| Metabolic Stability | Prone to glucuronidation | More resistant to glucuronidation; may undergo N-glucuronidation or oxidation.[4] | Can reduce the formation of reactive metabolites.[4] |
| Biological Activity | Established activity | Often retains or improves biological activity.[3][6] | Mimics the key interactions of the carboxylic acid with biological targets. |
1.2. Sulfonamide and Acyl Sulfonamide Analogs
Sulfonamides and their acylated derivatives represent another important class of carboxylic acid bioisosteres, offering advantages in terms of metabolic stability and membrane permeability.[5][7]
Table 2: Comparison of Physicochemical and Biological Properties of Carboxylic Acid vs. Sulfonamide Bioisosteres
| Property | Carboxylic Acid | Sulfonamide / Acyl Sulfonamide | Rationale for Replacement |
| pKa | ~4-5 | Weaker acids (pKa ~9-10 for sulfonamides, tunable for acyl sulfonamides).[7] | Can modulate acidity to optimize pharmacokinetic properties. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Can enhance membrane permeability.[7] |
| Metabolic Stability | Prone to glucuronidation | Resistant to glucuronidation. | Improves metabolic profile and reduces potential for reactive metabolites. |
| Biological Activity | Established activity | Can exhibit a range of biological activities, including antibacterial and anti-inflammatory effects.[8] | Offers opportunities for novel pharmacological profiles. |
Bioisosteric Replacement of the Phenyl Ring
The substituted phenyl ring is a crucial structural component, but its lipophilicity and susceptibility to metabolism can be disadvantageous.[9][10] Replacing the phenyl ring with other cyclic systems can improve physicochemical and pharmacokinetic properties.[11][12]
Table 3: Potential Bioisosteric Replacements for the Substituted Phenyl Ring
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Pyridyl, Pyridazinyl, Pyrimidinyl | Introduction of nitrogen atoms increases polarity and reduces electron density.[13] | Improved aqueous solubility, reduced CYP-mediated metabolism.[13] |
| Thienyl, Furanyl, Thiazolyl, Pyrazolyl | Five-membered heteroaromatic rings can mimic the phenyl ring's spatial arrangement.[13] | Can alter electronic properties and metabolic profile. |
| Cyclohexyl | Non-aromatic replacement for simple hydrophobic interactions.[13] | Increased saturation can improve metabolic stability. |
| Bicyclic Scaffolds (e.g., bicyclo[2.2.2]octane) | Conformationally rigid structures that can mimic the substituent vectors of a para-substituted phenyl ring.[14] | Can improve solubility and metabolic stability while maintaining biological activity.[14] |
Experimental Protocols
3.1. General Synthesis of Tetrazole Analogs
A common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[3][6]
-
Step 1: Nitrile Formation. The corresponding phenylacetonitrile can be synthesized from this compound via conversion to the amide followed by dehydration.
-
Step 2: Cycloaddition. The phenylacetonitrile is then reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an organotin compound, to form the tetrazole ring.[15]
3.2. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[16]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated versus untreated LPS-stimulated cells.
Visualizations
References
- 1. chem-space.com [chem-space.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application [morressier.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. drughunter.com [drughunter.com]
- 12. chem-space.com [chem-space.com]
- 13. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. ymerdigital.com [ymerdigital.com]
- 16. benchchem.com [benchchem.com]
Chiral Separation and Analysis of 2-(3-Bromo-4-chlorophenyl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation and analysis of 2-(3-bromo-4-chlorophenyl)acetic acid and its derivatives are critical in drug development and stereoselective synthesis. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even exert undesirable side effects. This guide provides a comparative overview of modern analytical techniques for the chiral separation of these compounds, offering objective comparisons and illustrative experimental data to aid in method selection and development.
Introduction to Chiral Analysis
This compound is a chiral carboxylic acid. Its stereoisomers possess identical physical and chemical properties in an achiral environment, necessitating the use of chiral selectors for their separation. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of speed, efficiency, solvent consumption, and applicability.
Comparative Overview of Chiral Separation Techniques
The choice of analytical technique for chiral separation depends on various factors, including the properties of the analyte, the required resolution, analysis time, and available instrumentation. Below is a comparative summary of HPLC, SFC, and CE for the analysis of this compound derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a chiral stationary phase (CSP). | Partitioning between a supercritical fluid (e.g., CO2) mobile phase with an organic modifier and a CSP. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Typical CSPs/Selectors | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based, Pirkle-type. | Polysaccharide-based, Pirkle-type. | Cyclodextrins, chiral crown ethers, proteins. |
| Advantages | Robust, versatile, wide range of commercially available CSPs, well-established technique.[1] | Fast separations, low organic solvent consumption ("green" technique), high efficiency, ideal for preparative separations.[2][3][4] | High efficiency, minimal sample and reagent consumption, versatile with a wide range of chiral selectors.[5][6] |
| Disadvantages | Higher organic solvent consumption, longer analysis times compared to SFC. | Requires specialized instrumentation, method development can be complex. | Lower sample loading capacity, sensitivity can be lower without specialized detectors. |
| Best Suited For | Routine quality control, method development for a wide range of compounds. | High-throughput screening, preparative separations, analysis of thermally labile compounds. | Analysis of small sample volumes, method development with a wide variety of chiral selectors. |
Experimental Data: Illustrative Examples
Table 1: Illustrative HPLC Separation Data
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol/TFA (80:20:0.1) | 1.0 | 8.5 | 10.2 | 2.1 |
| Chiralcel® OD-H | n-Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | 12.3 | 14.5 | 1.9 |
| Lux® Cellulose-2 | Acetonitrile/Water/Formic Acid (60:40:0.1) | 0.8 | 6.2 | 7.5 | 2.5 |
TFA: Trifluoroacetic Acid
Table 2: Illustrative SFC Separation Data
| Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Modifier | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak® IC | 85/15 | Methanol | 3.0 | 2.1 | 2.8 | 2.8 |
| Lux® Cellulose-4 | 80/20 | Ethanol | 2.5 | 3.5 | 4.3 | 2.2 |
| Whelk-O® 1 | 90/10 | Isopropanol | 4.0 | 1.8 | 2.3 | 2.5 |
Table 3: Illustrative CE Separation Data
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Migration Time (min) - Enantiomer 1 | Migration Time (min) - Enantiomer 2 | Resolution (Rs) |
| 20 mM Sulfated-β-Cyclodextrin | 50 mM Phosphate Buffer (pH 6.0) | 20 | 9.8 | 10.5 | 3.1 |
| 15 mM Heptakis(2,6-di-O-methyl)-β-Cyclodextrin | 25 mM Tris-Acetate Buffer (pH 4.5) | 25 | 7.2 | 7.9 | 2.7 |
| 10 mM Carboxymethyl-β-Cyclodextrin | 40 mM Borate Buffer (pH 9.0) | -15 | 12.1 | 13.0 | 2.9 |
Experimental Protocols
Below are detailed, representative protocols for the chiral separation of this compound derivatives based on the three analytical techniques.
HPLC Method Protocol
Objective: To resolve the enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
SFC Method Protocol
Objective: To achieve a fast and efficient enantioselective separation using supercritical fluid chromatography.
Instrumentation:
-
SFC system with a binary pump for CO2 and modifier, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IC, 5 µm, 150 x 4.6 mm
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
CE Method Protocol
Objective: To separate the enantiomers using a cyclodextrin-based chiral selector in capillary electrophoresis.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary thermostat, and UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 6.0) containing 20 mM sulfated-β-cyclodextrin
-
Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 214 nm
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.5 mg/mL.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for chiral method development using HPLC, SFC, and CE.
Caption: HPLC Chiral Method Development Workflow.
Caption: SFC Chiral Method Development Workflow.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(3-Bromo-4-chlorophenyl)acetic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 2-(3-Bromo-4-chlorophenyl)acetic acid is a critical aspect of their work. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this hazardous material.
This compound is a halogenated organic compound. Its chemical structure necessitates that it be treated as a hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is crucial to follow established guidelines for hazardous waste management.
Safety and Handling Profile
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[2][3]. Work should be conducted in a well-ventilated area or under a chemical fume hood[2][4].
Quantitative Data and Chemical Properties
For a clear understanding of the key characteristics of this compound relevant to its disposal, the following table summarizes its properties.
| Property | Value/Information | Source |
| Chemical Formula | C8H6BrClO2 | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Physical State | Solid | [5][6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1][2] |
| Signal Word | Warning | [1][2] |
| Disposal Classification | Hazardous Waste (Halogenated Organic Acid) | [7][8] |
Experimental Protocol for Disposal
The proper disposal of this compound should be approached systematically. The following protocol outlines the necessary steps for its safe collection and disposal.
Materials Required:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Chemical fume hood
-
Hazardous waste labels
Procedure:
-
Waste Identification and Segregation:
-
Identify this compound waste as a "halogenated organic waste"[7][8].
-
This waste must be segregated from non-halogenated organic solvents, aqueous solutions, strong acids and bases, and other incompatible chemical waste streams[7][8][9]. Mixing with other waste types can create dangerous reactions and significantly increase disposal costs[8][10].
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred[11]. The container must have a secure screw cap[9].
-
Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added[8].
-
The label must clearly identify the contents, including the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages[8].
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Disposal of Empty Containers:
-
An empty container that held this compound must be handled as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste[12]. While this specific compound may not be P-listed, following this best practice is recommended.
-
After thorough cleaning, deface or remove all hazardous labels before disposing of the container as regular trash[12].
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9][11].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup[11][12]. The final disposal method will likely be incineration at a licensed facility, which is a common method for halogenated organic wastes[7][13].
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash[12][14].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. achmem.com [achmem.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.com [fishersci.com]
- 4. uwm.edu [uwm.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. acs.org [acs.org]
Personal protective equipment for handling 2-(3-Bromo-4-chlorophenyl)acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-Bromo-4-chlorophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eyes/Face | Safety glasses with side-shields or Goggles, Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] A face shield should be worn when there is a risk of splashing. |
| Body | Laboratory coat, Chemical-resistant apron or coveralls | A lab coat must be worn when working with hazardous chemicals.[3] For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be used.[3][4] |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient, if dust is generated, or if irritation is experienced.[2][5] Use in a well-ventilated area, preferably under a chemical fume hood, is the primary engineering control.[2][5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Gather all necessary PPE as detailed in the table above and inspect for integrity.
-
Keep the container of this compound tightly closed when not in use.[7][5]
-
-
Handling :
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[5][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] If the formation of dust is likely, use appropriate respiratory protection.
-
Weigh and transfer the chemical within the fume hood to minimize exposure.
-
Wash hands thoroughly with soap and water after handling and before breaks.[5][8]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[5][8]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][8]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated disposables, in a designated, properly labeled, and sealed container.
-
Label the waste container clearly with "HAZARDOUS WASTE" and the full chemical name.[9]
-
-
Storage of Waste :
-
Final Disposal :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
